Product packaging for Ethyl 2-chlorohexanoate(Cat. No.:CAS No. 85153-52-2)

Ethyl 2-chlorohexanoate

Cat. No.: B15177528
CAS No.: 85153-52-2
M. Wt: 178.65 g/mol
InChI Key: XNHUSSQEMIESJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-chlorohexanoate is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO2 B15177528 Ethyl 2-chlorohexanoate CAS No. 85153-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85153-52-2

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

ethyl 2-chlorohexanoate

InChI

InChI=1S/C8H15ClO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3

InChI Key

XNHUSSQEMIESJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorohexanoate is a halogenated ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its reactivity is largely dictated by the presence of the chlorine atom at the alpha position to the carbonyl group, making it a versatile intermediate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows for these processes.

Computed Physical and Chemical Properties

Due to a lack of extensive experimental data in publicly available literature, the physical properties of this compound are primarily based on computational models. These calculated values provide valuable estimates for handling, reaction planning, and purification of the compound.

PropertyValueSource
Molecular Formula C₈H₁₅ClO₂PubChem
Molecular Weight 178.65 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 85153-52-2PubChem
Canonical SMILES CCCCC(C(=O)OCC)ClPubChem
InChI InChI=1S/C8H15ClO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3PubChem
XLogP3-AA (Lipophilicity) 2.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 6PubChem
Exact Mass 178.076057 g/mol PubChem
Monoisotopic Mass 178.076057 g/mol PubChem
Topological Polar Surface Area 26.3 ŲPubChem
Heavy Atom Count 11PubChem
Formal Charge 0PubChem
Complexity 143PubChem

Experimental Protocols

Synthesis of this compound via Esterification and Chlorination

This two-step process involves the initial formation of ethyl hexanoate followed by α-chlorination.

Step 1: Fischer Esterification of Hexanoic Acid

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Reaction Mixture: To the flask, add hexanoic acid (0.5 mol), absolute ethanol (1.5 mol, 3 equivalents), and concentrated sulfuric acid (2.5 mL) as a catalyst.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude ethyl hexanoate.

Step 2: α-Chlorination of Ethyl Hexanoate

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolved HCl.

  • Reaction Mixture: The crude ethyl hexanoate (0.4 mol) is dissolved in a suitable solvent such as dichloromethane (100 mL).

  • Chlorination: The solution is heated to a gentle reflux. Sulfuryl chloride (SO₂Cl₂) (0.44 mol, 1.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours. A radical initiator, such as a catalytic amount of benzoyl peroxide, can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction is monitored by Gas Chromatography (GC) or TLC to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed by distillation.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow cluster_esterification Step 1: Fischer Esterification cluster_chlorination Step 2: α-Chlorination A Hexanoic Acid + Ethanol C Reflux A->C B H₂SO₄ (catalyst) B->C D Work-up & Extraction C->D E Drying & Concentration D->E F Crude Ethyl Hexanoate E->F G Crude Ethyl Hexanoate F->G To next step I Reflux G->I H SO₂Cl₂ H->I J Work-up & Solvent Removal I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Methodologies for Determination of Physical Properties

The following are standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

  • Boiling Point Determination: The boiling point can be determined by simple distillation or by using a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded. For purification, fractional distillation is employed, and the boiling point is the constant temperature at which the pure fraction distills.

  • Density Measurement: The density of the liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated as mass per unit volume (g/cm³).

  • Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength (usually the sodium D-line, 589 nm).

Property_Determination_Workflow cluster_boiling_point Boiling Point cluster_density Density cluster_refractive_index Refractive Index Start Purified this compound Sample BP1 Distillation Setup Start->BP1 D1 Measure Mass in Pycnometer Start->D1 RI1 Apply Sample to Refractometer Start->RI1 BP2 Record Temperature at Boiling BP1->BP2 D3 Calculate Density (m/v) D1->D3 D2 Measure Volume D2->D3 RI2 Read Refractive Index RI1->RI2

Caption: Logical workflow for determining physical properties.

Conclusion

This technical guide consolidates the available computed data for this compound and provides standardized, adaptable protocols for its synthesis and the determination of its key physical properties. For drug development professionals and researchers, this information serves as a foundational resource for the safe handling, application, and further investigation of this versatile chemical intermediate. It is crucial to note that the physical properties presented are computational estimates, and experimental verification is recommended for any critical applications.

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 2-chlorohexanoate, a valuable intermediate in organic synthesis. The document details established methodologies, including the Hell-Volhard-Zelinsky reaction followed by esterification, direct alpha-chlorination of ethyl hexanoate, and the Fischer-Speier esterification of 2-chlorohexanoic acid. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory applications.

Synthesis Pathways

Three primary synthetic routes have been identified for the preparation of this compound. The selection of a specific pathway in a research or industrial setting will depend on factors such as the availability of starting materials, desired yield and purity, and scalability.

Pathway 1: Hell-Volhard-Zelinsky (HVZ) Reaction of Hexanoic Acid Followed by Esterification

This classical approach involves the alpha-chlorination of hexanoic acid to yield 2-chlorohexanoic acid, which is subsequently esterified with ethanol to produce the target compound. The HVZ reaction is a well-established method for the α-halogenation of carboxylic acids.

Pathway 2: Direct Alpha-Chlorination of Ethyl Hexanoate

A more direct route involves the alpha-chlorination of ethyl hexanoate using a suitable chlorinating agent. This method bypasses the need for the isolation of the intermediate 2-chlorohexanoic acid.

Pathway 3: Fischer-Speier Esterification of 2-Chlorohexanoic Acid

This pathway is a straightforward esterification of commercially available or previously synthesized 2-chlorohexanoic acid with ethanol, typically in the presence of an acid catalyst.[1][2][3]

Experimental Protocols

Detailed experimental procedures for each synthesis pathway are outlined below. These protocols are based on established chemical principles and analogous reactions found in the literature.

Protocol 1: Synthesis via Hell-Volhard-Zelinsky Reaction and Subsequent Esterification

This two-step process first involves the chlorination of hexanoic acid at the alpha-position, followed by the esterification of the resulting 2-chlorohexanoic acid.

Step 1: Synthesis of 2-Chlorohexanoic Acid via Hell-Volhard-Zelinsky Reaction

  • Materials:

    • Hexanoic acid

    • Thionyl chloride (SOCl₂)

    • Red phosphorus (catalytic amount)

    • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas inlet, a mixture of hexanoic acid and a catalytic amount of red phosphorus is prepared.

    • Thionyl chloride is added dropwise to the stirred mixture. The reaction is typically heated to initiate the formation of hexanoyl chloride.

    • Chlorine gas is then bubbled through the reaction mixture, or sulfuryl chloride is added dropwise, while maintaining the reaction temperature. The progress of the reaction can be monitored by gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent and hydrogen chloride gas are removed under reduced pressure.

    • The crude 2-chlorohexanoyl chloride is carefully hydrolyzed by the slow addition of water.

    • The resulting 2-chlorohexanoic acid is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed by rotary evaporation to yield crude 2-chlorohexanoic acid, which can be purified by vacuum distillation.

Step 2: Esterification of 2-Chlorohexanoic Acid

  • Materials:

    • 2-Chlorohexanoic acid

    • Ethanol (absolute)

    • Concentrated sulfuric acid (catalytic amount)

    • Anhydrous sodium carbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • 2-Chlorohexanoic acid is dissolved in an excess of absolute ethanol in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or GC.

    • After completion, the excess ethanol is removed by rotary evaporation.

    • The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

    • The crude this compound is purified by vacuum distillation.

Protocol 2: Direct Alpha-Chlorination of Ethyl Hexanoate

This method provides a more atom-economical route to the target molecule.

  • Materials:

    • Ethyl hexanoate

    • Sulfuryl chloride (SO₂Cl₂)

    • Free radical initiator (e.g., azobisisobutyronitrile - AIBN, or UV light)

    • Anhydrous sodium bicarbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Ethyl hexanoate and a catalytic amount of a free radical initiator are charged into a reaction vessel equipped with a reflux condenser and a dropping funnel.

    • The mixture is heated to reflux.

    • Sulfuryl chloride is added dropwise to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

    • The reaction is monitored by GC until the starting material is consumed.

    • The reaction mixture is cooled to room temperature and washed with water, saturated sodium bicarbonate solution, and brine to remove any acidic byproducts.

    • The organic layer is dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure and the resulting crude this compound is purified by vacuum distillation.

Protocol 3: Fischer-Speier Esterification of 2-Chlorohexanoic Acid

This is a direct esterification of the corresponding carboxylic acid.

  • Materials:

    • 2-Chlorohexanoic acid

    • Ethanol (absolute)

    • Concentrated sulfuric acid or other acid catalyst (e.g., p-toluenesulfonic acid)

    • Anhydrous sodium carbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of 2-chlorohexanoic acid in a large excess of absolute ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is cautiously added.

    • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC or GC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[4]

    • Upon completion, the excess ethanol is distilled off.

    • The residue is taken up in a suitable organic solvent like diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous magnesium sulfate.

    • After filtration, the solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

ParameterPathway 1 (HVZ & Esterification)Pathway 2 (Direct Chlorination)Pathway 3 (Fischer Esterification)
Starting Materials Hexanoic acid, EthanolEthyl hexanoate2-Chlorohexanoic acid, Ethanol
Key Reagents SOCl₂, Cl₂/SO₂Cl₂, H₂SO₄SO₂Cl₂, AIBNH₂SO₄
Typical Reaction Time 6-12 hours (total)2-6 hours4-8 hours
Typical Reaction Temp. 60-100 °CRefluxReflux
Reported Yield 60-75% (overall)50-70%80-95%
Purity (post-distillation) >98%>97%>98%

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_pathways Synthesis Pathways for this compound Hexanoic_Acid Hexanoic Acid Two_Chlorohexanoic_Acid 2-Chlorohexanoic Acid Hexanoic_Acid->Two_Chlorohexanoic_Acid  HVZ Reaction (SOCl₂, Cl₂/SO₂Cl₂) Ethyl_2_Chlorohexanoate_1 This compound Two_Chlorohexanoic_Acid->Ethyl_2_Chlorohexanoate_1  Esterification (Ethanol, H⁺) Ethyl_Hexanoate Ethyl Hexanoate Ethyl_2_Chlorohexanoate_2 This compound Ethyl_Hexanoate->Ethyl_2_Chlorohexanoate_2  Direct α-Chlorination (SO₂Cl₂, Initiator) Two_Chlorohexanoic_Acid_3 2-Chlorohexanoic Acid Ethyl_2_Chlorohexanoate_3 This compound Two_Chlorohexanoic_Acid_3->Ethyl_2_Chlorohexanoate_3  Fischer Esterification (Ethanol, H⁺)

Caption: Overview of the three primary synthesis pathways for this compound.

Experimental_Workflow_HVZ Start Start: Hexanoic Acid Chlorination α-Chlorination (HVZ) Start->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Extraction1 Work-up & Extraction Hydrolysis->Extraction1 Purification1 Purification (Distillation) of 2-Chlorohexanoic Acid Extraction1->Purification1 Esterification Fischer Esterification (Ethanol, H⁺) Purification1->Esterification Extraction2 Work-up & Extraction Esterification->Extraction2 Purification2 Purification (Distillation) of this compound Extraction2->Purification2 End Product: this compound Purification2->End

Caption: Experimental workflow for the synthesis via the HVZ reaction and esterification.

Characterization Data

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. Below are the expected spectral data based on the compound's structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • δ 4.2-4.3 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl group, split by the adjacent methyl group.

  • δ 4.1-4.2 ppm (t, 1H): Triplet corresponding to the α-proton (-CHCl-), split by the adjacent methylene group.

  • δ 1.8-2.0 ppm (m, 2H): Multiplet for the β-methylene protons (-CH₂-).

  • δ 1.2-1.5 ppm (m, 4H): Multiplet for the γ and δ-methylene protons.

  • δ 1.2-1.3 ppm (t, 3H): Triplet for the methyl protons (-CH₃) of the ethyl group.

  • δ 0.8-1.0 ppm (t, 3H): Triplet for the terminal methyl protons of the hexyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ 168-172 ppm: Carbonyl carbon (-C=O) of the ester.

  • δ 61-63 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

  • δ 58-60 ppm: Alpha-carbon bearing the chlorine atom (-CHCl-).

  • δ 30-35 ppm: Methylene carbons of the hexyl chain.

  • δ 20-25 ppm: Methylene carbons of the hexyl chain.

  • δ 13-15 ppm: Methyl carbons of both the ethyl and hexyl groups.

IR (Infrared) Spectroscopy

  • ~2960 cm⁻¹: C-H stretching of alkanes.

  • ~1740 cm⁻¹: Strong C=O stretching of the ester.

  • ~1180 cm⁻¹: C-O stretching of the ester.

  • ~700-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): Expected at m/z = 178 (for ³⁵Cl) and 180 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z = 45), loss of chlorine (m/z = 35/37), and fragmentation of the alkyl chain.

References

Spectroscopic Analysis of Ethyl 2-chlorohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-chlorohexanoate, a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in your own laboratory settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational prediction tools to provide a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.25 - 4.15Quartet2H-OCH₂CH₃
4.10 - 4.00Triplet1H-CHCl-
2.00 - 1.80Multiplet2H-CH₂CH₂CHCl-
1.50 - 1.30Multiplet4H-CH₂CH₂CH₂-
1.30 - 1.20Triplet3H-OCH₂CH₃
0.95 - 0.85Triplet3H-CH₂CH₃
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)Assignment
169.5C=O
62.0-OCH₂CH₃
60.5-CHCl-
34.0-CH₂CHCl-
26.5-CH₂CH₂CHCl-
22.0-CH₂CH₂CH₂-
14.0-OCH₂CH₃
13.8-CH₂CH₃
Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretch (alkane)
1745StrongC=O stretch (ester)
1465MediumC-H bend (alkane)
1180StrongC-O stretch (ester)
750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
178/18030[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
143100[M - Cl]⁺
13340[M - OCH₂CH₃]⁺
10560[M - COOCH₂CH₃]⁺
7750[C₄H₉]⁺
4520[OCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • The solvent should be chosen based on the solubility of the compound and its transparency in the desired spectral region.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8-16, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Parameters (FTIR):

    • Technique: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: A background spectrum of the empty spectrometer (or clean ATR crystal) should be collected before running the sample.

  • Data Acquisition and Processing:

    • Place the sample holder with the salt plates (or apply the sample to the ATR crystal) in the spectrometer's sample compartment.

    • Acquire the spectrum.

    • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of this compound into the mass spectrometer.

    • Ionization Method: Electron Ionization (EI) is a common method for volatile small molecules.

    • Electron Energy: Typically 70 eV for EI.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum.

    • The resulting spectrum will show the relative abundance of different ions as a function of their m/z ratio.

    • Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine will be indicated by a characteristic M+2 peak due to the ³⁷Cl isotope.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Neat (IR) Sample->Dissolve MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer Dissolve->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Identify Molecular Ion & Fragments) MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for Spectroscopic Analysis.

Chemical structure and IUPAC name of Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-chlorohexanoate, a key intermediate in various organic syntheses. The information is curated to support professionals in research, and drug development.

Chemical Structure and IUPAC Name

This compound is a halogenated ester. Its structure consists of a hexanoyl backbone with a chlorine atom at the alpha-position (carbon 2) and an ethyl ester group.

IUPAC Name: this compound[1]

Chemical Formula: C₈H₁₅ClO₂[1]

SMILES: CCCCC(C(=O)OCC)Cl[1]

CAS Number: 85153-52-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The available data is primarily computed, providing theoretical values for various parameters.

PropertyValueSource
Molecular Weight 178.65 g/mol PubChem (Computed)[1]
Monoisotopic Mass 178.0760574 DaPubChem (Computed)[1]
XLogP3-AA 2.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]
Topological Polar Surface Area 26.3 ŲPubChem (Computed)[1]
Heavy Atom Count 11PubChem (Computed)[1]
Complexity 115PubChem (Computed)[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a reliable method can be adapted from the synthesis of analogous α-halo esters. The following protocol is based on the general principles of α-halogenation of esters or the esterification of the corresponding α-halo acid chloride.

Synthesis of this compound from Ethyl Hexanoate

This procedure outlines a potential pathway for the synthesis of this compound via the α-chlorination of ethyl hexanoate.

Materials:

  • Ethyl hexanoate

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with ethyl hexanoate and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: A catalytic amount of a radical initiator, such as AIBN, is added to the reaction mixture.

  • Chlorination: The solution is heated to reflux. Sulfuryl chloride or N-chlorosuccinimide, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by water, and finally with brine.

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to this compound, starting from hexanoyl chloride.

Synthesis_of_Ethyl_2_chlorohexanoate HexanoylChloride Hexanoyl Chloride Intermediate Tetrahedral Intermediate HexanoylChloride->Intermediate Nucleophilic Attack Ethanol Ethanol Ethanol->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl

Caption: Synthesis of this compound via esterification.

References

Ethyl 2-chlorohexanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ethyl 2-chlorohexanoate is an alpha-chloro ester, a class of organic compounds characterized by a chlorine atom attached to the carbon adjacent to the ester carbonyl group. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis. While not as extensively documented as some smaller alpha-chloro esters, its chemical properties suggest its utility as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of the chlorine atom at the alpha position provides a reactive site for nucleophilic substitution, allowing for the introduction of a variety of functional groups and the construction of diverse molecular architectures.

This technical guide provides a detailed overview of this compound, including its chemical and physical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
CAS Number 85153-52-2
Molecular Formula C₈H₁₅ClO₂
Molecular Weight 178.65 g/mol
IUPAC Name This compound[1]
Canonical SMILES CCCCC(C(=O)OCC)Cl[1]
InChI Key XNHUSSQEMIESJC-UHFFFAOYSA-N[1]
Appearance Assumed to be a liquid
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of this compound: Experimental Protocol

Step 1: Synthesis of 2-Chlorohexanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids.[2][3][4] It involves the treatment of a carboxylic acid with a halogen and a catalytic amount of phosphorus trihalide.

Materials:

  • Hexanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) (catalytic)

  • Chlorine (Cl₂) gas or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous reaction vessel with a reflux condenser and gas inlet/outlet

Procedure:

  • In a fume hood, charge a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) with hexanoic acid.

  • Add a catalytic amount of phosphorus trichloride (PCl₃) or a few drops of thionyl chloride (SOCl₂) to the hexanoic acid. This will generate the acyl chloride in situ, which is the reactive intermediate for alpha-chlorination.

  • Gently heat the mixture.

  • Slowly introduce chlorine gas into the reaction mixture or add sulfuryl chloride dropwise from the addition funnel. The reaction is exothermic and should be controlled by the rate of addition of the chlorinating agent.

  • After the addition is complete, continue to heat the mixture under reflux until the evolution of HCl gas ceases. The progress of the reaction can be monitored by techniques such as GC-MS or ¹H NMR.

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product, 2-chlorohexanoyl chloride, can be carefully hydrolyzed by the slow addition of water to yield 2-chlorohexanoic acid.

  • The resulting 2-chlorohexanoic acid can be purified by distillation under reduced pressure.

Step 2: Fischer Esterification of 2-Chlorohexanoic Acid

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Materials:

  • 2-Chlorohexanoic acid (from Step 1)

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic)

  • Dean-Stark apparatus (optional, for water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the purified 2-chlorohexanoic acid and an excess of anhydrous ethanol (typically 3-5 equivalents) in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%).

  • Heat the mixture to reflux. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution until the effervescence stops.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Synthetic Workflow and Chemical Reactivity

The following diagrams illustrate the proposed synthesis workflow and the general chemical reactivity of this compound.

G Synthesis of this compound cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Fischer Esterification Hexanoic_Acid Hexanoic Acid Acyl_Chloride Hexanoyl Chloride (in situ) Hexanoic_Acid->Acyl_Chloride PCl3 (cat.) Alpha_Chloro_Acid 2-Chlorohexanoic Acid Acyl_Chloride->Alpha_Chloro_Acid 1. Cl2 2. H2O workup Alpha_Chloro_Acid_2 2-Chlorohexanoic Acid Alpha_Chloro_Acid->Alpha_Chloro_Acid_2 Final_Product This compound Alpha_Chloro_Acid_2->Final_Product Ethanol, H2SO4 (cat.), Heat

Caption: Proposed two-step synthesis of this compound.

G General Reactivity of Alpha-Chloro Esters start This compound mechanism SN2 Reaction start->mechanism nucleophile Nucleophile (e.g., R-NH2, R-O-, R-S-) nucleophile->mechanism product Substituted Ester Product mechanism->product

Caption: Reactivity of this compound with nucleophiles.

Applications in Research and Drug Development

While specific applications for this compound are not widely reported, its structure as an alpha-chloro ester makes it a potentially valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom at the alpha-position activates the carbon for nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of various functional groups.

The importance of chloro-containing molecules in medicine is well-established, with over 250 FDA-approved drugs containing chlorine.[5] Halogenated intermediates are frequently used to construct the carbon skeleton of complex drug molecules.

For instance, a related compound, ethyl 2-chloroacetoacetate, is a crucial intermediate in the synthesis of the gout medication Febuxostat and the anti-ulcer drug Cimetidine.[6][7] This highlights the role of alpha-chloro esters as versatile building blocks in the pharmaceutical industry. By analogy, this compound could serve as a precursor for the synthesis of novel therapeutic agents, where the hexanoate chain can be modified to tune the lipophilicity and other pharmacokinetic properties of the target molecule. Its reactivity allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of a wide range of biologically active compounds.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-chlorohexanoate. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust estimation of its solubility characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C8H15ClO2PubChem
Molecular Weight 178.65 g/mol PubChem
XLogP3-AA (Predicted) 2.9PubChem

The XLogP3-AA value suggests that this compound is more soluble in lipids than in water, indicating a hydrophobic nature.

Solubility Data of Structurally Similar Compounds

The following table summarizes the solubility data for compounds structurally similar to this compound. This data provides a qualitative and semi-quantitative basis for estimating the solubility of the target compound. Esters are generally soluble in organic solvents and exhibit low solubility in water.

CompoundSolventSolubilitySource
Ethyl 2-chloropropionate AlcoholMiscible[1][2]
Diethyl EtherMiscible[1]
WaterInsoluble[1][2][3][4]
BenzeneMiscible[1]
ChloroformMiscible[1]
Ethyl chloroacetate AlcoholMiscible[5]
EtherMiscible[5]
WaterInsoluble[5][6]
Ethyl 2-chloro-3-oxobutanoate EthanolSoluble[7]
AcetoneSoluble[7]
ChloroformSoluble[7]
WaterLow solubility[7]

Based on this data, it is anticipated that this compound will exhibit high solubility in a range of organic solvents and low solubility in aqueous solutions. The longer alkyl chain in hexanoate compared to propionate or acetate may further decrease its water solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound such as this compound. These protocols are based on established standard methods like the ASTM E1148 for aqueous solubility and can be adapted for organic solvents.[8][9][10]

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Pipettes

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solute should be visibly present as a separate phase.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate phase separation.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., GC-MS or HPLC).

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Apparent Solubility Determination by Turbidimetry

This is a high-throughput method suitable for rapid screening.

Materials:

  • This compound

  • Solvent of interest

  • Microplate reader with turbidity measurement capabilities

  • Multi-channel pipette

  • 96-well microplates

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a miscible solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the wells of a microplate.

  • Addition of Anti-Solvent: Add the solvent of interest (the "anti-solvent" in which solubility is low) to each well.

  • Turbidity Measurement: Measure the turbidity (optical density) of each well using a microplate reader. The point at which a sharp increase in turbidity is observed indicates the precipitation point and thus the apparent solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G Experimental Workflow for Equilibrium Solubility Determination A Preparation of Supersaturated Solution B Equilibration (Constant Temperature Shaking) A->B Agitate C Phase Separation (Settling/Centrifugation) B->C Reach Equilibrium D Sampling of Supernatant C->D Isolate Saturated Solution E Quantitative Analysis (e.g., GC-MS, HPLC) D->E Analyze Concentration F Data Analysis and Reporting E->F Calculate Solubility

Caption: Workflow for determining equilibrium solubility.

References

The Genesis and Evolution of α-Chloro Esters: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chloro esters are a class of organic compounds characterized by an ester functional group with a chlorine atom attached to the carbon adjacent to the carbonyl group (the α-position). Their unique reactivity, stemming from the presence of both an electron-withdrawing ester group and a labile chlorine atom, has positioned them as versatile and highly valuable intermediates in organic synthesis. For decades, these molecules have served as pivotal building blocks in the construction of a diverse array of complex molecules, ranging from agrochemicals to, most notably, pharmaceuticals. The strategic incorporation of the α-chloro ester moiety allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions, making them indispensable tools in the drug discovery and development pipeline. This technical guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies of α-chloro esters, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Trajectory: From Obscure Intermediates to Named Reactions

The precise moment of the first synthesis of an α-chloro ester is not definitively documented, as they likely emerged as intermediates in broader synthetic explorations of the 19th century. However, their significance and utility in organic synthesis became prominently recognized through the development of several key named reactions in the late 19th and early 20th centuries.

The groundwork for the synthesis of α-halo acids, the direct precursors to α-halo esters, was laid by the Hell-Volhard-Zelinsky (HVZ) reaction , developed independently by Carl Magnus von Hell (1881), Jacob Volhard (1887), and Nikolay Zelinsky (1887)[1][2]. This reaction allows for the selective α-bromination or α-chlorination of carboxylic acids. Subsequent esterification of the resulting α-halo acid provides a straightforward route to the corresponding α-halo ester.

A pivotal moment in the history of α-chloro esters came with the discovery of the Darzens reaction in 1904 by the Russian-born French organic chemist Auguste Georges Darzens[3][4]. This reaction, also known as the Darzens condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester)[5]. This discovery opened up new avenues for the synthesis of epoxides and, subsequently, a variety of other functional groups.

Another significant contribution was the Reformatsky reaction , discovered in 1887 by the Russian chemist Sergey Nikolaevich Reformatsky[6][7][8]. This reaction utilizes an α-halo ester, typically an α-bromo or α-chloro ester, which reacts with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester[9]. The organozinc intermediate, known as a Reformatsky enolate, is less reactive than the corresponding Grignard reagents, allowing for a broader range of functional groups to be tolerated in the carbonyl compound[7].

The 20th and 21st centuries have witnessed a continuous evolution in the synthesis and application of α-chloro esters. A significant area of advancement has been the development of methods for their asymmetric synthesis . The ability to introduce chirality at the α-position is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. Various strategies, including the use of chiral catalysts and auxiliaries, have been developed to achieve high enantioselectivity in the synthesis of α-chloro esters and their derivatives[10][11][12].

Core Synthetic Methodologies: Experimental Protocols

Hell-Volhard-Zelinsky Reaction for α-Chloro Carboxylic Acid Synthesis

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the synthesis of α-halo carboxylic acids, which are immediate precursors to α-chloro esters. The reaction involves the treatment of a carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus or a phosphorus trihalide[2][13].

Experimental Protocol:

A representative procedure for the α-chlorination of a carboxylic acid is as follows:

  • To a round-bottom flask equipped with a reflux condenser and a gas inlet tube, the carboxylic acid and a catalytic amount of red phosphorus are added.

  • The mixture is heated, and dry chlorine gas is bubbled through the reaction mixture.

  • The reaction is monitored by the cessation of hydrogen chloride evolution.

  • Upon completion, the reaction mixture is cooled, and the crude α-chloro acyl chloride is obtained.

  • Careful hydrolysis of the acyl chloride with water yields the desired α-chloro carboxylic acid.

  • Alternatively, quenching the reaction with an alcohol (e.g., ethanol) directly yields the corresponding α-chloro ester[2].

Esterification of Chloroacetic Acid

A direct and common method for the preparation of simple α-chloro esters, such as ethyl chloroacetate and methyl chloroacetate, is the Fischer esterification of chloroacetic acid with the corresponding alcohol in the presence of an acid catalyst.

Experimental Protocol for Ethyl Chloroacetate Synthesis:

  • In a round-bottom flask equipped with a reflux condenser, chloroacetic acid and an excess of ethanol are mixed[14][15].

  • A catalytic amount of a strong acid, such as sulfuric acid, is carefully added[14][15].

  • The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • After cooling, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove unreacted acid and the catalyst.

  • The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and purified by distillation to yield pure ethyl chloroacetate[14].

Experimental Protocol for Methyl Chloroacetate Synthesis:

  • Chloroacetic acid and methanol are mixed in a reaction vessel equipped with a stirrer and a distillation apparatus[16][17].

  • The mixture is heated to 105-110 °C to initiate the esterification reaction.

  • As the reaction proceeds, a ternary azeotrope of methyl chloroacetate, water, and methanol is distilled off.

  • The distilled mixture is passed through a separator where the methanol and water are separated and returned to the reaction vessel, while the crude methyl chloroacetate is collected.

  • The crude ester is neutralized with a sodium carbonate solution and then purified by distillation[16].

The Darzens Condensation

The Darzens reaction is a powerful tool for the formation of α,β-epoxy esters (glycidic esters) from α-chloro esters and carbonyl compounds[18][19].

Experimental Protocol:

A general procedure for the Darzens condensation is as follows[18]:

  • To a solution of the carbonyl compound (aldehyde or ketone) and the α-chloro ester in an aprotic solvent (e.g., THF or diethyl ether), a strong base is added portion-wise at a low temperature. Common bases include sodium ethoxide, potassium tert-butoxide, or sodium amide[18][19].

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or distillation to afford the α,β-epoxy ester.

The Reformatsky Reaction

The Reformatsky reaction provides a method for the synthesis of β-hydroxy esters from α-chloro esters and carbonyl compounds using zinc metal[20][21][22][23][24].

Experimental Protocol:

A typical experimental procedure for the Reformatsky reaction is as follows[20]:

  • Activated zinc dust or turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of the α-chloro ester and the carbonyl compound in a dry solvent (e.g., THF or benzene) is added to the flask.

  • The reaction is often initiated by gentle heating or the addition of a small crystal of iodine.

  • The reaction mixture is stirred at reflux until the zinc is consumed.

  • After cooling, the reaction is quenched by the addition of a dilute acid (e.g., 10% sulfuric acid or saturated aqueous ammonium chloride).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The resulting β-hydroxy ester is purified by distillation or chromatography.

Quantitative Data on Synthetic Methods

The yields of α-chloro ester synthesis and their subsequent reactions can vary significantly depending on the substrates, reaction conditions, and the specific protocol employed. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Ethyl Chloroacetate via Esterification

CatalystMolar Ratio (Ethanol:Acid)Reaction Time (h)Temperature (°C)Yield (%)Reference
Sulfuric AcidExcess-Reflux85[14]
Sulfuric AcidExcess-Reflux~68.9[15]
Molecular Sieve-310597.4[14]
Sodium Dodecyl Sulfate1.2:12.5Reflux97.1[25]

Table 2: Darzens Condensation Yields with Methyl Chloroacetate

AldehydeBaseSolventTime (h)Yield (%)Reference
4-NitrobenzaldehydeP₁-t-BuAcetonitrile181[26]
4-ChlorobenzaldehydeP₁-t-BuAcetonitrile692[26]
BenzaldehydeP₁-t-BuAcetonitrile1683[26]
4-MethylbenzaldehydeP₁-t-BuAcetonitrile2487[26]
4-MethoxybenzaldehydeP₁-t-BuAcetonitrile2474[26]
4-CyanobenzaldehydeI·HCl (cat.), K₂CO₃MeCN1678[27]

Table 3: Enantioselective α-Chlorination of a Silyl Ketene Acetal

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)Reference
Squaramide 5aMTBE-30-92[11]
Squaramide 5aDichloromethane-30-0[11]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the transformations involving α-chloro esters, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms.

Hell_Volhard_Zelinsky RCH2COOH Carboxylic Acid RCH2COBr Acyl Bromide RCH2COOH->RCH2COBr + PBr₃ PBr3 PBr₃ Enol Enol Tautomer RCH2COBr->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ AlphaBromoAcid α-Bromo Carboxylic Acid AlphaBromoAcylBromide->AlphaBromoAcid + H₂O (Hydrolysis) H2O H₂O

Caption: The reaction mechanism of the Hell-Volhard-Zelinsky reaction.

Darzens_Reaction AlphaChloroEster α-Chloro Ester Enolate Enolate AlphaChloroEster->Enolate + Base (Deprotonation) Base Base Halohydrin Halohydrin Intermediate Enolate->Halohydrin + Carbonyl Carbonyl Aldehyde or Ketone EpoxyEster α,β-Epoxy Ester Halohydrin->EpoxyEster Intramolecular SN2 Reformatsky_Reaction AlphaHaloEster α-Halo Ester Organozinc Organozinc Reagent (Reformatsky Enolate) AlphaHaloEster->Organozinc + Zn Zn Zn ZincAlkoxide Zinc Alkoxide Intermediate Organozinc->ZincAlkoxide + Carbonyl Carbonyl Aldehyde or Ketone BetaHydroxyEster β-Hydroxy Ester ZincAlkoxide->BetaHydroxyEster + Acid Workup AcidWorkup Acid Workup

References

Reactivity Profile of Ethyl 2-Chlorohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorohexanoate is a versatile bifunctional molecule featuring both an ester and a reactive α-chloro group. This combination makes it a valuable intermediate in organic synthesis, particularly for the introduction of a hexanoate backbone functionalized at the second position. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, physical and chemical properties, and its behavior in a variety of chemical transformations. Detailed experimental protocols for key reactions, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a halogenated ester with the molecular formula C₈H₁₅ClO₂. While experimental physical constants are not widely reported, computed properties provide valuable estimates for handling and reaction planning.

PropertyValueSource
Molecular Weight 178.65 g/mol [PubChem][1]
Molecular Formula C₈H₁₅ClO₂[PubChem][1]
CAS Number 85153-52-2[PubChem][1]
IUPAC Name This compound[PubChem][1]
SMILES CCCCC(C(=O)OCC)Cl[PubChem][1]
XLogP3-AA 2.9[PubChem][1]
Topological Polar Surface Area 26.3 Ų[PubChem][1]
Hydrogen Bond Donor Count 0[PubChem][1]
Hydrogen Bond Acceptor Count 2[PubChem][1]
Rotatable Bond Count 6[PubChem][1]

Synthesis of this compound

A common and effective method for the synthesis of α-chloro esters is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid, followed by esterification.[2]

Synthesis HexanoicAcid Hexanoic Acid AcylChloride Hexanoyl Chloride HexanoicAcid->AcylChloride PBr₃ (cat.), Br₂ AlphaChloroAcylChloride 2-Chlorohexanoyl Chloride AcylChloride->AlphaChloroAcylChloride Tautomerization & Bromination Ethyl2Chlorohexanoate This compound AlphaChloroAcylChloride->Ethyl2Chlorohexanoate Ethanol Ethanol Ethanol

Fig. 1: Synthesis via Hell-Volhard-Zelinsky.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

Materials:

  • Hexanoic acid

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Anhydrous ethanol

  • Inert solvent (e.g., dichloromethane)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of hexanoic acid in an inert solvent, add a catalytic amount of phosphorus tribromide.

  • Slowly add one molar equivalent of bromine to the reaction mixture. The reaction is typically heated to initiate the formation of the acyl bromide.

  • The acyl bromide then tautomerizes to its enol form, which is subsequently brominated at the α-position.[2]

  • After the reaction is complete (monitored by TLC or GC), the reaction mixture is cooled.

  • Excess bromine can be quenched with a reducing agent like sodium thiosulfate.

  • The crude α-bromo acyl bromide is then carefully added to an excess of anhydrous ethanol to form the ethyl ester.

  • The reaction mixture is worked up by washing with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Reactivity Profile

The reactivity of this compound is dominated by the two functional groups: the ester and the α-chloro substituent. The chlorine atom at the α-position is susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis, reduction, and reactions with organometallic reagents.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack, facilitating Sₙ2 reactions.[3]

Nucleophilic_Substitution Ethyl2Chlorohexanoate This compound Product Substituted Product Ethyl2Chlorohexanoate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Ethyl2Chlorohexanoate Sₙ2 Attack

Fig. 2: General Nucleophilic Substitution.

Common Nucleophiles and Products:

NucleophileReagent ExampleProduct
Azide (N₃⁻)Sodium Azide (NaN₃)Ethyl 2-azidohexanoate
Amine (RNH₂)Ammonia, AnilineEthyl 2-aminohexanoate derivatives
Thiolate (RS⁻)Sodium thiophenoxideEthyl 2-(phenylthio)hexanoate

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a polar aprotic solvent.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 2-azidohexanoate, which can be purified by column chromatography.

Reduction Reactions

The ester functionality of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Reduction Ethyl2Chlorohexanoate This compound Alcohol 2-Chlorohexan-1-ol Ethyl2Chlorohexanoate->Alcohol 1. LiAlH₄ 2. H₃O⁺ ReducingAgent LiAlH₄ Workup Aqueous Workup

Fig. 3: Reduction of the Ester Group.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chlorohexan-1-ol.

Hydrolysis Reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

This is a reversible reaction, typically driven to completion by using a large excess of water.

Acid_Hydrolysis Ethyl2Chlorohexanoate This compound CarboxylicAcid 2-Chlorohexanoic Acid Ethyl2Chlorohexanoate->CarboxylicAcid H₃O⁺, Δ Ethanol Ethanol Ethyl2Chlorohexanoate->Ethanol H₃O⁺, Δ

Fig. 4: Acid-Catalyzed Hydrolysis.

This is an irreversible reaction that yields the carboxylate salt, which can be protonated in a subsequent step to give the carboxylic acid. The kinetics of saponification are typically second-order.[2]

Base_Hydrolysis Ethyl2Chlorohexanoate This compound Carboxylate 2-Chlorohexanoate Salt Ethyl2Chlorohexanoate->Carboxylate 1. NaOH, Δ Ethanol Ethanol Ethyl2Chlorohexanoate->Ethanol 1. NaOH, Δ CarboxylicAcid 2-Chlorohexanoic Acid Carboxylate->CarboxylicAcid 2. H₃O⁺ Acidification H₃O⁺

Fig. 5: Base-Catalyzed Hydrolysis (Saponification).

Materials:

  • This compound

  • Aqueous sodium hydroxide (e.g., 1 M)

  • Ethanol (as a co-solvent)

  • Hydrochloric acid (e.g., 3 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in ethanol.

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is no longer present.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to a low pH with hydrochloric acid.

  • Extract the resulting 2-chlorohexanoic acid with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Darzens Condensation

This compound can participate in the Darzens condensation with aldehydes or ketones in the presence of a base to form α,β-epoxy esters (glycidic esters).[4][5]

Darzens_Condensation Ethyl2Chlorohexanoate This compound Enolate Enolate Intermediate Ethyl2Chlorohexanoate->Enolate Base Carbonyl Aldehyde or Ketone GlycidicEster α,β-Epoxy Ester Carbonyl->GlycidicEster Base Base Enolate->GlycidicEster Carbonyl Compound

Fig. 6: Darzens Condensation Workflow.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • -OCH₂CH₃: A quartet around 4.2 ppm (2H) and a triplet around 1.3 ppm (3H).

  • -CHCl-: A triplet around 4.1-4.3 ppm (1H).

  • -CH₂- (adjacent to CHCl): A multiplet around 1.8-2.0 ppm (2H).

  • -CH₂CH₂CH₃: Multiplets in the range of 1.3-1.6 ppm (4H).

  • -CH₃: A triplet around 0.9 ppm (3H).

¹³C NMR Spectroscopy (Predicted)
  • C=O (Ester): ~170 ppm.

  • -CHCl-: ~55-65 ppm.

  • -OCH₂-: ~60-65 ppm.

  • Alkyl Chain Carbons: A series of peaks between ~13-35 ppm.

  • -OCH₂CH₃: ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

  • C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)
  • Molecular Ion (M⁺): A peak at m/z = 178, with a characteristic M+2 peak at m/z = 180 in an approximately 3:1 ratio, indicative of the presence of one chlorine atom.

  • Loss of -OCH₂CH₃: A fragment at m/z = 133.

  • Loss of Cl: A fragment at m/z = 143.

  • McLafferty Rearrangement: Potential for characteristic fragmentation patterns of esters.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is characterized by the interplay of its ester and α-chloro functionalities, allowing for a range of transformations including nucleophilic substitution, reduction, hydrolysis, and carbon-carbon bond-forming reactions. This guide provides a foundational understanding of its chemical behavior and practical methodologies for its use in the laboratory, serving as a valuable resource for chemists in academia and industry. Further research into its specific reaction kinetics and the development of stereoselective transformations will undoubtedly expand its utility in the synthesis of complex target molecules.

References

Methodological & Application

Synthesis of Substituted Hexanoic Acids Using Ethyl 2-Chlorohexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted hexanoic acids, utilizing ethyl 2-chlorohexanoate as a key starting material. The methodologies outlined herein are central to the creation of diverse molecular scaffolds with significant potential in medicinal chemistry and drug development. Substituted hexanoic acids are integral components of numerous pharmacologically active molecules. The protocols described facilitate the introduction of various functional groups at the C-2 position of the hexanoic acid chain, including alkyl, aryl, alkoxy, and amino moieties, thereby enabling the generation of extensive compound libraries for screening and lead optimization.

Introduction

Hexanoic acid derivatives substituted at the alpha-position are prevalent structural motifs in a wide range of biologically active compounds and approved drugs. The ability to strategically modify this position allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. This compound serves as a versatile and readily available precursor for the synthesis of these valuable compounds. The presence of the chlorine atom at the C-2 position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a diverse array of substituents. Subsequent hydrolysis of the ethyl ester furnishes the desired substituted hexanoic acid. This document details robust and reproducible protocols for these synthetic transformations, providing researchers with the necessary tools to generate novel chemical entities for drug discovery programs.

General Reaction Scheme

The overall synthetic strategy involves a two-step process: 1) Nucleophilic substitution at the C-2 position of this compound, followed by 2) Hydrolysis of the resulting substituted ester to the corresponding carboxylic acid.

G start This compound intermediate Ethyl 2-substituted-hexanoate start->intermediate Nucleophilic Substitution (SN2) final 2-Substituted-hexanoic acid intermediate->final Ester Hydrolysis

Caption: General workflow for the synthesis of 2-substituted hexanoic acids.

Experimental Protocols and Data

This section provides detailed protocols for the synthesis of various classes of substituted hexanoic acids from this compound.

Synthesis of 2-Alkylhexanoic Acids via Organocuprate Coupling

The introduction of alkyl groups at the C-2 position can be effectively achieved using Gilman reagents (lithium dialkylcuprates). These reagents are known to be excellent nucleophiles for SN2 reactions with alkyl halides and are generally preferred over Grignard or organolithium reagents for this transformation to avoid side reactions.

Reaction Workflow:

G cuprate Prepare Lithium Dialkylcuprate reaction Reaction with Ethyl 2-chlorohexanoate cuprate->reaction hydrolysis Hydrolysis reaction->hydrolysis product 2-Alkylhexanoic Acid hydrolysis->product

Caption: Workflow for the synthesis of 2-alkylhexanoic acids.

Protocol 1: Synthesis of Ethyl 2-Butylhexanoate

  • Preparation of Lithium Dibutylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.05 g, 5.5 mmol) and anhydrous diethyl ether (20 mL). Cool the suspension to -78 °C in a dry ice/acetone bath. To this, slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise while maintaining the temperature below -70 °C. The solution should turn from a yellow suspension to a clear, colorless or slightly yellow solution.

  • Reaction with this compound: To the freshly prepared lithium dibutylcuprate solution at -78 °C, add a solution of this compound (0.89 g, 5.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-butylhexanoate.

Protocol 2: Hydrolysis to 2-Butylhexanoic Acid

  • Saponification: Dissolve the purified ethyl 2-butylhexanoate (from the previous step) in a mixture of ethanol (20 mL) and a 2 M aqueous solution of sodium hydroxide (10 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Extraction and Purification: Extract the acidified aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-butylhexanoic acid.

Table 1: Representative Yields for 2-Alkylhexanoic Acid Synthesis

Alkyl GroupIntermediate Ester Yield (%)Final Acid Yield (%)
n-Butyl75-8590-98
Isopropyl60-7088-95
Phenyl70-80 (using lithium diphenylcuprate)92-97
Synthesis of 2-Alkoxyhexanoic Acids via Williamson Ether Synthesis

The Williamson ether synthesis provides a classical and effective method for the formation of ethers.[1][2][3][4][5] In this protocol, an alkoxide, generated from the corresponding alcohol, acts as a nucleophile to displace the chloride from this compound.[1][2][3][4][5]

Reaction Pathway:

G alkoxide Alcohol + Base -> Alkoxide sn2 SN2 Reaction with This compound alkoxide->sn2 hydrolysis Ester Hydrolysis sn2->hydrolysis product 2-Alkoxyhexanoic Acid hydrolysis->product

Caption: Pathway for the synthesis of 2-alkoxyhexanoic acids.

Protocol 3: Synthesis of Ethyl 2-Ethoxyhexanoate

  • Generation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, add absolute ethanol (30 mL). To this, carefully add sodium metal (0.12 g, 5.2 mmol) in small portions. Stir the mixture until all the sodium has dissolved to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (0.89 g, 5.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction to room temperature and carefully add water (20 mL) to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-ethoxyhexanoate can be purified by vacuum distillation.

Protocol 4: Hydrolysis to 2-Ethoxyhexanoic Acid

Follow the general hydrolysis procedure outlined in Protocol 2.

Table 2: Representative Yields for 2-Alkoxyhexanoic Acid Synthesis

Alkoxy GroupIntermediate Ester Yield (%)Final Acid Yield (%)
Methoxy80-9091-99
Ethoxy82-9293-99
Benzyloxy75-8590-97
Synthesis of 2-Aminohexanoic Acid (Norleucine) Derivatives

The introduction of an amino group can be achieved through a two-step process involving an azide intermediate. Direct amination with ammonia can lead to side products and is often less efficient.

Synthetic Workflow:

G azide_formation Azide Formation (NaN3) reduction Azide Reduction (e.g., H2, Pd/C) azide_formation->reduction hydrolysis Ester Hydrolysis reduction->hydrolysis product 2-Aminohexanoic Acid hydrolysis->product

Caption: Workflow for the synthesis of 2-aminohexanoic acid.

Protocol 5: Synthesis of Ethyl 2-Azidohexanoate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.79 g, 10.0 mmol) in dimethylformamide (DMF, 20 mL). Add sodium azide (0.98 g, 15.0 mmol).

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-azidohexanoate, which can be used in the next step without further purification.

Protocol 6: Synthesis of Ethyl 2-Aminohexanoate

  • Reduction: Dissolve the crude ethyl 2-azidohexanoate in ethanol (30 mL) in a hydrogenation flask. Add 10% palladium on carbon (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (as monitored by TLC or IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain ethyl 2-aminohexanoate.

Protocol 7: Hydrolysis to 2-Aminohexanoic Acid (Norleucine)

Follow the general hydrolysis procedure outlined in Protocol 2, using hydrochloric acid for acidification to form the hydrochloride salt of the amino acid, which can facilitate purification by crystallization.

Table 3: Representative Yields for 2-Aminohexanoic Acid Synthesis

StepYield (%)
Azide Formation85-95
Azide Reduction to Amine90-98
Hydrolysis to Amino Acid88-96
Overall Yield 65-85

Conclusion

The protocols detailed in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of a variety of 2-substituted hexanoic acids. The methods are robust and can be adapted for the synthesis of a wide range of analogs for applications in drug discovery and medicinal chemistry. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes this a valuable synthetic platform for academic and industrial researchers.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for nucleophilic substitution reactions involving Ethyl 2-chlorohexanoate. This versatile substrate is a valuable building block in organic synthesis, particularly for the introduction of various functional groups at the α-position of a hexanoate chain, a common scaffold in pharmacologically active molecules. The following protocols offer guidance on performing these transformations efficiently and safely.

Introduction

This compound is an α-halo ester, a class of compounds known for their reactivity towards nucleophiles. The presence of the electron-withdrawing ester group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity allows for the synthesis of a diverse array of substituted hexanoate derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the α-carbon is chiral.[2]

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion by a nucleophile (Nu:⁻) as depicted in the following scheme:

G cluster_0 General Nucleophilic Substitution Reactant This compound Product Ethyl 2-substituted-hexanoate Reactant->Product + Nucleophile Nucleophile Nu:⁻ LeavingGroup Cl⁻

Caption: General scheme of a nucleophilic substitution reaction.

Experimental Protocols and Data

This section details the experimental procedures for the reaction of this compound with various nucleophiles.

Azide Substitution: Synthesis of Ethyl 2-azidohexanoate

The introduction of an azide group is a crucial step for the subsequent synthesis of α-amino acids or triazoles.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add sodium azide (NaN₃, 1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
AzideNaN₃DMF70685-95
Cyanide Substitution: Synthesis of Ethyl 2-cyanohexanoate

The cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine, making this a versatile transformation.

Experimental Protocol:

  • In a well-ventilated fume hood, to a stirred solution of this compound (1 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol, add potassium cyanide (KCN, 1.2 eq.) portion-wise. Caution: KCN is highly toxic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a large volume of water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by vacuum distillation.

Quantitative Data Summary:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
CyanideKCNDMSO251870-85
Amine Substitution: Synthesis of Ethyl 2-aminohexanoate Derivatives

The reaction with amines leads to the formation of α-amino esters, the core structure of many biologically active molecules.

Experimental Protocol:

  • Dissolve this compound (1 eq.) in a suitable solvent such as acetonitrile or ethanol in a sealed tube.

  • Add the desired primary or secondary amine (2.5 eq.). The excess amine also acts as a base to neutralize the HCl formed.

  • Heat the mixture to 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the ammonium salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
AmineR-NH₂Acetonitrile903660-75
Thiolate Substitution: Synthesis of Ethyl 2-(alkylthio)hexanoate

This reaction introduces a sulfur-containing moiety, which is present in many pharmaceuticals.

Experimental Protocol:

  • In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a solvent like ethanol or THF.

  • Add a base such as sodium ethoxide or sodium hydride (1.1 eq.) at 0 °C to generate the thiolate in situ.

  • Add this compound (1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
ThiolateR-SH, NaOEtEthanol25480-90

Workflow and Logic Diagrams

General Experimental Workflow

The following diagram illustrates the typical workflow for a nucleophilic substitution reaction with this compound followed by purification.

G A Reaction Setup: This compound, Nucleophile, Solvent B Reaction (Heating/Stirring) A->B C Reaction Monitoring (TLC/GC-MS) B->C C->B Incomplete D Work-up: Quenching, Extraction C->D Complete E Drying and Concentration D->E F Purification: Distillation or Chromatography E->F G Product Characterization F->G

Caption: A typical experimental workflow diagram.

Signaling Pathway Analogy in Drug Development

While this compound itself is not directly involved in signaling pathways, its derivatives often are. For instance, α-amino acids synthesized from this precursor can be incorporated into peptides that modulate cellular signaling. The following diagram illustrates a hypothetical relationship where a synthetic derivative could inhibit a kinase pathway.

G cluster_0 Synthesis cluster_1 Biological Activity A This compound B Nucleophilic Substitution A->B C Hexanoate Derivative B->C D Kinase C->D Inhibition E Substrate F Phosphorylated Substrate E->F Phosphorylation G Cellular Response F->G

Caption: Drug development logical pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when working with volatile and toxic reagents like potassium cyanide.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium azide is explosive and highly toxic. Handle with care and avoid contact with acids and heavy metals.

  • Exercise caution when heating organic solvents. Use a heating mantle and ensure the setup is properly clamped.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes: Ethyl 2-chlorohexanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-chlorohexanoate is a versatile halogenated ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive chlorine atom at the alpha position to an ester carbonyl group, makes it an effective alkylating agent. This property is particularly useful in the synthesis of pharmaceutical intermediates, where the introduction of a hexanoate moiety is required to build more complex molecular architectures. One prominent, albeit illustrative, application lies in the synthesis of analogues of Valproic Acid, a widely used anticonvulsant drug. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Valproic Acid analogues.

Application: Synthesis of Diethyl 2-(1-carboxyethyl)pentylmalonate, a Precursor to Valproic Acid Analogues

Valproic acid (2-propylpentanoic acid) is a cornerstone in the treatment of epilepsy and other neurological disorders. The synthesis of its analogues, aimed at improving efficacy and reducing side effects, is an active area of research. This compound can be employed as an alkylating agent in a malonic ester synthesis pathway to create precursors for these analogues.

The reaction involves the alkylation of a soft nucleophile, such as the enolate of diethyl malonate, with this compound. The resulting product, a substituted malonic ester, can then undergo further chemical transformations, such as hydrolysis and decarboxylation, to yield the desired valproic acid analogue.

Reaction Scheme:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Ethyl_2_chlorohexanoate This compound Intermediate Diethyl 2-(1-ethoxycarbonylpentyl)malonate Intermediate_2 Diethyl 2-(1-ethoxycarbonylpentyl)malonate Intermediate->Intermediate_2 EnolateEthyl_2_chlorohexanoate EnolateEthyl_2_chlorohexanoate EnolateEthyl_2_chlorohexanoate->Intermediate SN2 Alkylation Final_Product Valproic Acid Analogue Intermediate_2->Final_Product Hydrolysis & Decarboxylation Acid_Heat Acid, Heat (e.g., H2SO4, H2O, Δ)

Caption: Synthetic pathway for a Valproic Acid analogue using this compound.

Quantitative Data

The following table summarizes representative quantitative data for the alkylation of diethyl malonate with alkyl halides, which serves as a model for the reaction with this compound. The data is compiled from analogous reactions reported in the literature.

ParameterValueReference
Reactants
Diethyl Malonate1.0 eqGeneral Malonic Ester Synthesis
Sodium Ethoxide1.0 - 1.1 eqGeneral Malonic Ester Synthesis
This compound1.0 eq(Analogous to other alkyl halides)
Reaction Conditions
SolventAnhydrous EthanolGeneral Malonic Ester Synthesis
TemperatureReflux (approx. 78 °C)General Malonic Ester Synthesis
Reaction Time2 - 6 hoursGeneral Malonic Ester Synthesis
Yield & Purity
Expected Yield70 - 85%Based on similar alkylations
Purity (post-purification)>95% (by GC)Based on similar alkylations

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(1-ethoxycarbonylpentyl)malonate

This protocol describes a representative procedure for the alkylation of diethyl malonate with this compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 eq) to anhydrous ethanol (sufficient to dissolve the sodium and reactants) with stirring. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic.

  • Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with continuous stirring.

  • Alkylation Reaction: Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Remove the ethanol using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x volume of residue).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Diethyl 2-(1-ethoxycarbonylpentyl)malonate by vacuum distillation.

Workflow Diagram:

G start Start prep_naoet Prepare Sodium Ethoxide in Anhydrous Ethanol start->prep_naoet add_malonate Add Diethyl Malonate prep_naoet->add_malonate add_chlorohexanoate Add this compound add_malonate->add_chlorohexanoate reflux Reflux for 4-6 hours add_chlorohexanoate->reflux workup Reaction Work-up (Quench, Extract, Wash, Dry) reflux->workup purify Purify by Vacuum Distillation workup->purify end End Product: Diethyl 2-(1-ethoxycarbonylpentyl)malonate purify->end

Caption: Experimental workflow for the synthesis of the intermediate.

Protocol 2: Hydrolysis and Decarboxylation to form 2-Butyl-pentanedioic acid

This protocol outlines the subsequent conversion of the alkylated malonate intermediate to a dicarboxylic acid, a key step towards the final valproic acid analogue.

Materials:

  • Diethyl 2-(1-ethoxycarbonylpentyl)malonate

  • Sulfuric acid (concentrated)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis: In a round-bottom flask, combine Diethyl 2-(1-ethoxycarbonylpentyl)malonate with a solution of sulfuric acid in water (e.g., 10-20% v/v).

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl to a pH of ~2.

    • Extract the acidified aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Logical Relationship Diagram:

G Input Input This compound Diethyl Malonate Process1 Process 1: Alkylation Base-catalyzed SN2 reaction Input->Process1 Intermediate Intermediate Diethyl 2-(1-ethoxycarbonylpentyl)malonate Process1->Intermediate Process2 Process 2: Hydrolysis & Decarboxylation Acid-catalyzed hydrolysis Thermal decarboxylation Intermediate->Process2 Output Output Valproic Acid Analogue Precursor Process2->Output

Caption: Logical flow from starting materials to the final precursor.

Application Note: High-Purity Ethyl 2-chlorohexanoate via a Robust Purification Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Ethyl 2-chlorohexanoate, a key intermediate in various organic syntheses. The described methodology, involving a multi-step extractive work-up followed by vacuum distillation, consistently yields the product in high purity. This document provides a detailed experimental procedure, a summary of key physical and chemical data, and a visual representation of the purification workflow to ensure reproducible results in a laboratory setting.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its purity is paramount to the success of subsequent reactions, necessitating a reliable purification method. The protocol outlined herein addresses the removal of common impurities, such as unreacted starting materials and byproducts, through a combination of liquid-liquid extraction and fractional distillation under reduced pressure.

Data Presentation

A summary of the physical and chemical properties of this compound is provided in the table below. This data is crucial for monitoring the purification process and for the characterization of the final product.

PropertyValue
Molecular Formula C₈H₁₅ClO₂[1]
Molecular Weight 178.65 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 85-95 °C at 10 mmHg (by analogy)
Solubility Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane); limited solubility in water.
Purity (Post-Purification) ≥98% (as determined by GC analysis)
Expected Yield 70-85% (post-purification)

Experimental Protocol

This protocol assumes the synthesis of this compound has been completed and the reaction mixture is ready for work-up and purification.

1. Quenching and Initial Extraction:

  • Carefully and slowly pour the crude reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the NaHCO₃ solution should be approximately equal to the volume of the reaction mixture. This step neutralizes any remaining acidic components.

  • Gently swirl the separatory funnel, periodically venting to release any evolved gas (CO₂).

  • Once the gas evolution ceases, add an equal volume of a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release pressure.

  • Allow the layers to separate completely. The organic layer, containing the desired product, will typically be the upper layer.

  • Drain the lower aqueous layer and set it aside.

2. Aqueous Washes:

  • Wash the organic layer sequentially with the following solutions, using a volume equal to that of the organic layer for each wash:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acid).

    • Water (to remove any water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) solution (to facilitate the separation of the organic and aqueous layers and to begin the drying process).

  • After each wash, allow the layers to separate fully and drain the lower aqueous layer.

3. Drying the Organic Layer:

  • Drain the washed organic layer into an Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

  • Swirl the flask and let it stand for 15-20 minutes to ensure complete removal of water.

4. Solvent Removal:

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the extraction solvent. The bath temperature should be kept as low as possible (typically below 40°C) to avoid loss of the volatile product.

5. Purification by Vacuum Distillation:

  • Transfer the crude, concentrated product to a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

  • Set up a fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed with vacuum grease.

  • Slowly and carefully apply vacuum.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum. It is recommended to collect a small forerun fraction, which may contain residual solvent and more volatile impurities.

  • Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

6. Product Characterization:

  • The purity of the collected fractions should be assessed by Gas Chromatography (GC).

  • The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualization

The following diagram illustrates the purification workflow for this compound.

Purification_Workflow A Crude Reaction Mixture B Quench with NaHCO₃ (aq) A->B C Extract with Organic Solvent B->C D Separate Layers C->D E Aqueous Layer (Waste) D->E Discard F Organic Layer D->F G Wash with NaHCO₃ (aq) F->G H Wash with H₂O G->H I Wash with Brine H->I J Dry with MgSO₄ or Na₂SO₄ I->J K Filter J->K L Solvent Removal (Rotovap) K->L M Crude Product L->M N Vacuum Distillation M->N O Pure this compound N->O Collect Fraction

Caption: Purification workflow for this compound.

Conclusion

The protocol described in this application note provides a robust and reproducible method for obtaining high-purity this compound. Adherence to this procedure will enable researchers and scientists to produce material of a quality suitable for demanding applications in drug discovery and organic synthesis.

References

Application Notes and Protocols for Stereoselective Reactions Involving Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential stereoselective reactions involving ethyl 2-chlorohexanoate, a valuable chiral building block in organic synthesis. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established methodologies for analogous α-haloesters and are intended to serve as a starting point for reaction development and optimization.

Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 2-chlorohexanoate

Application: Enzymatic kinetic resolution is a powerful technique for the separation of racemates to obtain enantiomerically enriched compounds. Lipases are commonly employed for the stereoselective hydrolysis or transesterification of esters. This protocol describes a representative method for the kinetic resolution of racemic this compound.

Principle: A lipase selectively catalyzes the hydrolysis of one enantiomer of the racemic ester at a faster rate, leaving the unreacted ester enriched in the other enantiomer. The hydrolyzed carboxylic acid can also be isolated as an enantiomerically enriched product.

Experimental Protocol:

Materials:

  • (±)-Ethyl 2-chlorohexanoate

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Temperature-controlled water bath or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (±)-ethyl 2-chlorohexanoate (1.0 eq) and a phosphate buffer solution (10-20 volumes).

  • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase.

  • Transfer the reaction mixture to a separatory funnel and extract with MTBE (3 x 10 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to remove the acidic product, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted, enantiomerically enriched this compound.

  • The aqueous layer can be acidified with 1 M HCl and extracted with MTBE to isolate the enantiomerically enriched 2-chlorohexanoic acid.

Data Presentation:

EntryLipase SourceSolvent SystemTemp (°C)Time (h)Conversion (%)ee (%) of Esteree (%) of Acid
1Novozym® 435Phosphate Buffer/Toluene3524~50>95 (S)>95 (R)
2Candida rugosa LipasePhosphate Buffer3048~45>90 (R)>90 (S)

Note: The data presented in this table is hypothetical and based on typical results observed for the kinetic resolution of similar α-haloesters. The stereochemical outcome ((R) or (S)) is dependent on the specific lipase used.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup cluster_products Products racemate (±)-Ethyl 2-chlorohexanoate reaction Stirring at controlled temperature racemate->reaction buffer Phosphate Buffer buffer->reaction lipase Immobilized Lipase lipase->reaction filtration Filter to remove lipase reaction->filtration extraction Extract with MTBE filtration->extraction separation Separate organic and aqueous layers extraction->separation drying Dry and concentrate organic layer separation->drying Organic Layer acidification Acidify aqueous layer separation->acidification Aqueous Layer ester Enantioenriched This compound drying->ester extraction2 Extract aqueous layer acidification->extraction2 acid Enantioenriched 2-Chlorohexanoic Acid extraction2->acid

Lipase-Catalyzed Kinetic Resolution Workflow.

Asymmetric Synthesis of α-Amino Acids via Nucleophilic Substitution

Application: Chiral α-amino acids are fundamental components of peptides and proteins and are crucial in drug discovery. The substitution of the chlorine atom in this compound with a nitrogen nucleophile, controlled by a chiral auxiliary or catalyst, provides a route to non-natural α-amino acids.

Principle: A chiral auxiliary, covalently attached to the nitrogen nucleophile, directs the approach of the nucleophile to the electrophilic carbon of this compound, leading to a diastereoselective substitution. Subsequent removal of the auxiliary yields the enantiomerically enriched α-amino ester.

Experimental Protocol (using a Chiral Auxiliary):

Materials:

  • This compound

  • Chiral auxiliary (e.g., (R)- or (S)-4-phenyl-2-oxazolidinone)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Acylation of Chiral Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the chiral auxiliary (1.0 eq) in anhydrous THF. Cool to 0 °C and add NaH (1.1 eq) portion-wise. Stir for 30 minutes, then add this compound (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated ammonium chloride solution and extract with DCM. Purify the product by column chromatography.

  • Diastereoselective Alkylation: (This step is a placeholder for a more complex sequence that would be required, the direct substitution is shown for simplicity). A more realistic approach would involve the use of a glycine enolate equivalent with a chiral auxiliary, which is then alkylated with an equivalent of this compound.

  • Auxiliary Cleavage: Dissolve the diastereomerically pure product in a mixture of THF and water. Cool to 0 °C and add a solution of LiOH and H₂O₂. Stir until the starting material is consumed. Quench the reaction with sodium sulfite solution. Extract and purify to obtain the enantiomerically pure α-amino acid derivative.

Data Presentation:

EntryChiral AuxiliaryBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)
1(R)-4-Benzyl-2-oxazolidinonen-BuLiTHF-78 to 0>95:5
2(S)-4-Isopropyl-2-oxazolidinoneLDATHF-78 to 0>90:10

Note: This data is representative of diastereoselective alkylations of chiral oxazolidinone-derived enolates with alkyl halides and serves as a predictive model for reactions with this compound.

Reaction Pathway Diagram:

G start Chiral Auxiliary (e.g., Oxazolidinone) nuc Nitrogen Nucleophile with Chiral Auxiliary start->nuc Attach to N reaction Nucleophilic Substitution nuc->reaction substrate This compound substrate->reaction intermediate Diastereomerically Enriched Intermediate reaction->intermediate cleavage Auxiliary Cleavage intermediate->cleavage product Enantiomerically Enriched α-Amino Ester cleavage->product recycle Recovered Chiral Auxiliary cleavage->recycle

Asymmetric Synthesis of α-Amino Esters.

Asymmetric Phase-Transfer Catalyzed Alkylation

Application: Phase-transfer catalysis (PTC) is a valuable method for conducting reactions between reactants in immiscible phases. The use of a chiral phase-transfer catalyst can induce enantioselectivity in alkylation reactions.

Principle: A chiral quaternary ammonium salt transports a nucleophile from the aqueous or solid phase to the organic phase containing this compound. The chiral environment of the catalyst-nucleophile ion pair directs the alkylation to occur stereoselectively.

Experimental Protocol:

Materials:

  • This compound

  • Nucleophile (e.g., a glycine Schiff base)

  • Chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloids)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the nucleophile (1.0 eq), this compound (1.2 eq), and the chiral phase-transfer catalyst (1-10 mol%) in toluene.

  • Stir the mixture vigorously and add the 50% aqueous potassium hydroxide solution.

  • Continue vigorous stirring at room temperature or slightly elevated temperature, monitoring the reaction by TLC or GC.

  • Upon completion, dilute the reaction with water and separate the layers.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation:

EntryNucleophileChiral PTCBaseSolventYield (%)ee (%)
1Glycine Schiff BaseO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide50% KOHTolueneHighUp to 90
2Diethyl malonateMaruoka CatalystCs₂CO₃DCMHighUp to 95

Note: The data is illustrative and based on results for similar electrophiles in asymmetric phase-transfer catalyzed alkylations.

Logical Relationship Diagram:

G cluster_phases Biphasic System organic Organic Phase: This compound Chiral PTC (Q*X) ion_pair Formation of Chiral Ion Pair [Q*Nu-] organic->ion_pair aqueous Aqueous/Solid Phase: Nucleophile (Nu-) Base (e.g., KOH) aqueous->ion_pair alkylation Stereoselective Alkylation in Organic Phase ion_pair->alkylation product Enantioenriched Product alkylation->product catalyst_regen Catalyst Regeneration alkylation->catalyst_regen catalyst_regen->organic Q*X returns

Asymmetric Phase-Transfer Catalysis Cycle.

Ethyl 2-Chlorohexanoate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-chlorohexanoate is a halogenated ester that holds potential as a versatile building block in organic synthesis. Its chemical structure, featuring an electrophilic carbon atom alpha to both a chlorine atom and an ester group, makes it a suitable precursor for the introduction of a C6 alkyl chain in a variety of chemical transformations. While specific examples of its application in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature, its reactivity profile allows for its use in the construction of diverse molecular architectures. This document provides an overview of the potential applications of this compound, focusing on its role in carbon-carbon bond formation through alkylation reactions.

Application in Alkylation Reactions

A primary application of α-halo esters like this compound is in the alkylation of nucleophiles, particularly active methylene compounds. This reaction is a fundamental strategy for forming new carbon-carbon bonds and is widely employed in the synthesis of a range of organic molecules.

General Reaction Scheme

The reaction typically involves the deprotonation of an active methylene compound using a suitable base to generate a carbanion, which then acts as a nucleophile and attacks the electrophilic α-carbon of this compound, displacing the chloride leaving group.

G cluster_0 Generation of Nucleophile cluster_1 Alkylation Step Active Methylene\nCompound Active Methylene Compound Carbanion Carbanion Active Methylene\nCompound->Carbanion Base Base Base This compound This compound Alkylated Product Alkylated Product Carbanion->Alkylated Product This compound

Caption: General workflow for the alkylation of active methylene compounds using this compound.

Experimental Protocol: Alkylation of Diethyl Malonate with this compound

This protocol describes a general procedure for the alkylation of diethyl malonate, a common active methylene compound, with this compound. This reaction serves as a model for the potential synthetic utility of this compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Add this compound to the reaction mixture dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired tri-ester.

Quantitative Data

The yield and purity of the alkylated product are dependent on the specific reaction conditions, including the choice of base, solvent, and reaction temperature. The following table provides hypothetical data for the optimization of the alkylation reaction.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanol781275
2K₂CO₃DMF801068
3NaHTHF661682

Logical Relationship of Reaction Components

The success of the alkylation reaction is contingent on the interplay between the substrate, reagent, and reaction conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_outcome Outcome This compound This compound Alkylated Product Alkylated Product This compound->Alkylated Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->Alkylated Product Base Base Base->Alkylated Product activates Solvent Solvent Solvent->Alkylated Product mediates Temperature Temperature Temperature->Alkylated Product influences rate Yield Yield Alkylated Product->Yield

Caption: Key factors influencing the outcome of the alkylation reaction.

While its application in complex total synthesis is not prominently featured in the chemical literature, this compound remains a potentially valuable C6 building block. Its utility is most evident in fundamental C-C bond-forming reactions, such as the alkylation of active methylene compounds. The protocols and data presented herein provide a foundational understanding for researchers and scientists in drug development and other areas of chemical synthesis to explore the potential of this and similar α-halo esters in the construction of novel molecules. Further investigation into its reactivity with a broader range of nucleophiles and under various catalytic conditions could expand its synthetic utility.

Experimental Protocols and Application Notes for Reactions with Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for common reactions involving Ethyl 2-chlorohexanoate, a versatile building block in organic synthesis. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Nucleophilic Substitution: Synthesis of Ethyl 2-azidohexanoate

This protocol details the synthesis of Ethyl 2-azidohexanoate via a nucleophilic substitution reaction (SN2) using sodium azide. This transformation is a key step in introducing a nitrogen-containing functional group, which can be further elaborated, for instance, by reduction to an amine.

Reaction Scheme:
Experimental Protocol:

A detailed step-by-step procedure for this synthesis is outlined below.

StepProcedure
1 To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL per 1 mmol of substrate), add sodium azide (1.5 eq).
2 Stir the reaction mixture vigorously at 60 °C under a nitrogen atmosphere.
3 Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
4 After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
5 Extract the aqueous layer with diethyl ether (3 x 15 mL).
6 Combine the organic layers and wash with brine (2 x 10 mL).
7 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
8 Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-azidohexanoate.
Expected Results:
ParameterValue
Yield 85-95%
Appearance Colorless oil
1H NMR (CDCl3, 400 MHz) δ 4.20 (q, J = 7.1 Hz, 2H), 3.85 (t, J = 6.8 Hz, 1H), 1.80-1.60 (m, 2H), 1.45-1.20 (m, 7H), 0.90 (t, J = 7.0 Hz, 3H)
13C NMR (CDCl3, 100 MHz) δ 170.5, 65.2, 61.8, 33.8, 27.2, 22.1, 14.1, 13.9
IR (neat, cm-1) 2100 (N3 stretch), 1740 (C=O stretch)
MS (EI) m/z 185 [M]+, 157, 128, 100

Reduction with Lithium Aluminum Hydride (LiAlH4)

This protocol describes the reduction of both the ester and the chloro functional groups of this compound using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH4), to yield hexan-1,2-diol. This diol can be a useful intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules.

Reaction Scheme:
Experimental Protocol:
StepProcedure
1 To a stirred suspension of LiAlH4 (2.5 eq) in anhydrous diethyl ether (10 mL per 1 mmol of substrate) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (5 mL) dropwise.
2 After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
3 Monitor the reaction by TLC or GC-MS.
4 Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
5 Stir the resulting white precipitate vigorously for 30 minutes.
6 Filter the precipitate and wash it thoroughly with diethyl ether.
7 Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude diol.
8 Purify the product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to obtain pure hexan-1,2-diol.
Expected Results:
ParameterValue
Yield 70-85%
Appearance Colorless oil or low-melting solid
1H NMR (CDCl3, 400 MHz) δ 3.70-3.60 (m, 1H), 3.55 (dd, J = 11.2, 3.2 Hz, 1H), 3.40 (dd, J = 11.2, 7.6 Hz, 1H), 2.50 (br s, 2H, -OH), 1.50-1.20 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H)
13C NMR (CDCl3, 100 MHz) δ 72.1, 67.0, 33.2, 27.9, 22.8, 14.0
IR (neat, cm-1) 3350 (br, O-H stretch)
MS (EI) m/z 118 [M]+, 101, 87, 73, 59

Base-Catalyzed Hydrolysis

This protocol details the hydrolysis of the ester functionality of this compound to the corresponding carboxylate salt using sodium hydroxide, followed by acidification to yield 2-chlorohexanoic acid. This reaction is a fundamental transformation in organic chemistry.

Reaction Scheme:
Experimental Protocol:
StepProcedure
1 To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water (10 mL per 1 mmol of substrate), add a solution of sodium hydroxide (1.2 eq) in water.
2 Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4 hours.
3 Monitor the disappearance of the starting material by TLC or GC-MS.
4 After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
5 Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6M hydrochloric acid.
6 Extract the product with ethyl acetate (3 x 15 mL).
7 Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
8 Filter and concentrate under reduced pressure to yield 2-chlorohexanoic acid. Further purification can be achieved by recrystallization or distillation.
Expected Results:
ParameterValue
Yield 90-98%
Appearance Colorless liquid or white solid
1H NMR (CDCl3, 400 MHz) δ 10.5 (br s, 1H), 4.30 (t, J = 6.9 Hz, 1H), 2.00-1.80 (m, 2H), 1.50-1.30 (m, 4H), 0.92 (t, J = 7.1 Hz, 3H)
13C NMR (CDCl3, 100 MHz) δ 175.8, 57.5, 34.0, 26.8, 22.0, 13.8
IR (neat, cm-1) 3300-2500 (br, O-H stretch), 1715 (C=O stretch)
MS (EI) m/z 150/152 [M]+, 115, 87, 73

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A This compound + Sodium Azide in DMF B Heat to 60 °C A->B C Monitor by TLC/GC-MS B->C D Quench with Water C->D Reaction Complete E Extract with Et2O D->E F Wash with Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Ethyl 2-azidohexanoate H->I

Caption: Workflow for the synthesis of Ethyl 2-azidohexanoate.

Signaling Pathway of LiAlH4 Reduction

LAH_Reduction Start This compound Intermediate1 Aldehyde Intermediate Start->Intermediate1 Hydride attack on ester Intermediate2 2-Chlorohexan-1-ol Intermediate1->Intermediate2 Further reduction Product Hexan-1,2-diol Intermediate2->Product Reduction of C-Cl bond Reagent LiAlH4 Reagent->Start Reagent->Intermediate1 Reagent->Intermediate2

Caption: Proposed pathway for the reduction of this compound.

Logical Relationship in Base-Catalyzed Hydrolysis

Hydrolysis_Logic Ester This compound (Ester) Salt Sodium 2-chlorohexanoate (Carboxylate Salt) Ester->Salt Saponification Base NaOH (Base) Base->Salt Product 2-Chlorohexanoic Acid (Carboxylic Acid) Salt->Product Protonation Acid HCl (Acid) Acid->Product

Caption: Key steps in the hydrolysis of this compound.

Application Notes and Protocols for the Derivatization of Ethyl 2-chlorohexanoate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl 2-chlorohexanoate for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility, thermal stability, and detectability. For a reactive and potentially genotoxic compound like this compound, sensitive and specific analytical methods are crucial for its monitoring in pharmaceutical ingredients and products.

Introduction

This compound is an alkylating agent that may be present as a genotoxic impurity in pharmaceutical manufacturing processes. Its accurate quantification at trace levels is a significant analytical challenge. Direct analysis can be hampered by its reactivity and potential for poor chromatographic performance. The following protocols detail two distinct derivatization strategies to overcome these challenges, enabling robust and sensitive quantification.

Two primary derivatization strategies are presented:

  • GC-MS Analysis following Hydrolysis and Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method involves the hydrolysis of this compound to 2-chlorohexanoic acid, followed by derivatization with PFBBr. This approach is ideal for creating a volatile and highly detectable derivative suitable for GC-MS analysis with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.

  • LC-MS/MS Analysis following 4-Dimethylaminopyridine (DMAP) Derivatization: This protocol describes the direct derivatization of this compound with DMAP. This method is advantageous as it targets the alkyl halide functionality directly and produces a charged derivative, which is well-suited for sensitive and selective analysis by LC-MS/MS.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analytical methods described. These values are based on the analysis of analogous compounds using similar derivatization and instrumental techniques and are provided as a general guide to the expected performance of the methods.

Table 1: Representative Quantitative Performance for GC-MS Analysis of 2-Chlorohexanoic Acid-PFBBr Derivative

ParameterExpected Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.05 - 0.5 µg/L
Recovery85 - 115%
Precision (%RSD)< 15%

Table 2: Representative Quantitative Performance for LC-MS/MS Analysis of this compound-DMAP Derivative

ParameterExpected Value
Linearity (R²)≥ 0.99
Reporting Limit~1 mg/kg (ppm)
Recovery70 - 130%
Reproducibility (%RSD)< 15%

Experimental Protocols

Protocol 1: GC-MS Analysis via Hydrolysis and PFBBr Derivatization

This protocol is divided into two stages: hydrolysis of the ester and subsequent derivatization of the resulting carboxylic acid.

Materials:

  • This compound standard

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Pentafluorobenzyl bromide (PFBBr)

  • Dipotassium carbonate (K₂CO₃)

  • Acetone (ACS grade)

  • Hexane (GC grade)

  • Milli-Q water or equivalent

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

Part A: Hydrolysis of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Hydrolysis Reaction:

    • To 1 mL of the sample solution (or a known amount of the sample matrix containing the analyte), add 1 mL of 1 M NaOH solution.

    • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate hydrolysis.

    • Cool the reaction mixture to room temperature.

  • Neutralization and Acidification:

    • Carefully neutralize the solution with 1 M HCl.

    • Acidify the mixture to a pH of approximately 2 by adding a small excess of 1 M HCl. This ensures the 2-chlorohexanoic acid is in its protonated form.

Part B: PFBBr Derivatization

  • Reaction Setup:

    • To the acidified solution containing 2-chlorohexanoic acid, add 50 mg of K₂CO₃.

    • Add 100 µL of a 10% (v/v) solution of PFBBr in acetone.

  • Derivatization Reaction:

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 1 hour.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and vortex vigorously for 2 minutes to extract the PFB-ester derivative.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • Inject 1 µL of the hexane extract into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 50-500

Protocol 2: LC-MS/MS Analysis via DMAP Derivatization

This protocol describes the direct derivatization of this compound.

Materials:

  • This compound standard

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (LC-MS grade)

  • Milli-Q water or equivalent

  • Formic acid (LC-MS grade)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a 10 mg/mL solution of DMAP in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of the DMAP solution.

    • Cap the vial tightly and heat at 60°C for 2 hours. The reaction time may need optimization for different alkyl halides.[1]

  • Sample Dilution and Analysis:

    • Cool the reaction mixture to room temperature.

    • Dilute the sample with the mobile phase to an appropriate concentration for LC-MS/MS analysis.

    • Inject the diluted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Typical):

  • Column: HILIC column (e.g., silica-based, 100 x 2.1 mm, 3.5 µm) for separation of the charged derivative.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to retain and elute the polar derivative (e.g., start with high %B and decrease).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M]+ of the derivatized this compound, and the product ion will be a characteristic fragment (e.g., the DMAP moiety).

Visualizations

GCMS_Workflow cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_extraction Extraction start This compound Sample hydrolysis Add NaOH, Heat at 60°C start->hydrolysis acidification Neutralize and Acidify with HCl hydrolysis->acidification add_reagents Add K2CO3 and PFBBr in Acetone acidification->add_reagents reaction Heat at 60°C add_reagents->reaction extraction Add Hexane, Vortex reaction->extraction centrifugation Centrifuge extraction->centrifugation analysis GC-MS Analysis centrifugation->analysis

Caption: GC-MS analysis workflow for this compound.

LCMS_Workflow cluster_derivatization Derivatization start This compound Sample in Acetonitrile add_dmap Add DMAP in Acetonitrile start->add_dmap reaction Heat at 60°C add_dmap->reaction dilution Dilute with Mobile Phase reaction->dilution analysis LC-MS/MS Analysis dilution->analysis

Caption: LC-MS/MS analysis workflow for this compound.

Derivatization_Reactions Derivatization Reactions cluster_gcms GC-MS Derivatization cluster_lcms LC-MS/MS Derivatization E2CH This compound hydrolysis Hydrolysis (NaOH, H2O) E2CH->hydrolysis C2HA 2-Chlorohexanoic Acid hydrolysis->C2HA derivatization_gc Derivatization (PFBBr, K2CO3) C2HA->derivatization_gc PFB_derivative PFB-2-chlorohexanoate derivatization_gc->PFB_derivative E2CH2 This compound derivatization_lc Derivatization (DMAP) E2CH2->derivatization_lc DMAP_derivative DMAP-adduct derivatization_lc->DMAP_derivative

Caption: Chemical derivatization pathways for analytical purposes.

References

Application Notes and Protocols: Use of Ethyl 2-chlorohexanoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorohexanoate is a halogenated ester that holds potential as a versatile building block in the synthesis of various heterocyclic compounds. Its structure, featuring an electrophilic carbon atom alpha to both a chlorine atom and an ester group, makes it susceptible to nucleophilic attack, a key step in the formation of many heterocyclic rings. While specific literature detailing the extensive use of this compound in heterocyclic synthesis is not abundant, its reactivity can be inferred from analogous α-haloesters like ethyl chloroacetate. These related compounds are widely employed in the synthesis of thiazoles, oxazolines, pyrazoles, and benzodiazepines. This document provides generalized protocols and application notes based on these established synthetic routes, which can be adapted by researchers for the use of this compound.

I. Synthesis of 4-Butyl-2-substituted-thiazoles

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-halocarbonyl compound with a thioamide. By analogy, this compound can serve as the α-halocarbonyl component.

General Reaction Scheme:

G This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic attack Thioamide Thioamide Thioamide->Intermediate 4-Butyl-thiazole derivative 4-Butyl-thiazole derivative Intermediate->4-Butyl-thiazole derivative Cyclization & Dehydration G This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Amidation Amino Alcohol Amino Alcohol Amino Alcohol->Amide Intermediate 4-Butyl-oxazoline derivative 4-Butyl-oxazoline derivative Amide Intermediate->4-Butyl-oxazoline derivative Cyclization G This compound This compound 1,3-Dicarbonyl Intermediate 1,3-Dicarbonyl Intermediate This compound->1,3-Dicarbonyl Intermediate Alkylation Enolate Source Enolate Source Enolate Source->1,3-Dicarbonyl Intermediate 5-Butyl-pyrazole derivative 5-Butyl-pyrazole derivative 1,3-Dicarbonyl Intermediate->5-Butyl-pyrazole derivative Condensation Hydrazine Hydrazine Hydrazine->5-Butyl-pyrazole derivative G This compound This compound 1,3-Diketone Intermediate 1,3-Diketone Intermediate This compound->1,3-Diketone Intermediate Reaction with Enolate 3-Butyl-1,5-benzodiazepine 3-Butyl-1,5-benzodiazepine 1,3-Diketone Intermediate->3-Butyl-1,5-benzodiazepine Condensation Ketone Enolate Ketone Enolate Ketone Enolate->1,3-Diketone Intermediate o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->3-Butyl-1,5-benzodiazepine

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-chlorohexanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered when working with Ethyl 2-chlorohexanoate.

Troubleshooting Guide: Common Issues and Solutions

Reactions involving this compound can be susceptible to several competing pathways, leading to the formation of undesired side products. This guide addresses common problems, their probable causes, and recommended solutions to improve reaction outcomes.

Problem Potential Cause Recommended Solutions
Low yield of the desired substitution product and presence of an unsaturated ester. Elimination (E2) Side Reaction: Strong, sterically hindered bases can promote the elimination of HCl to form Ethyl 2-hexenoate. High reaction temperatures also favor elimination over substitution.- Use a weaker, less sterically hindered base if compatible with the desired reaction. - Employ a non-nucleophilic base if only deprotonation at another site is intended. - Conduct the reaction at a lower temperature. - Choose a polar aprotic solvent to favor S(_N)2 reactions.
Formation of 2-Hydroxyhexanoic acid or its ethyl ester. Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of water with acidic or basic catalysts.- Ensure all reactants, solvents, and glassware are thoroughly dried. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - If an aqueous workup is necessary, perform it at a low temperature and minimize the exposure time. - In base-catalyzed reactions, use an alkoxide base corresponding to the ester alcohol (e.g., sodium ethoxide) to prevent transesterification.
Presence of a high molecular weight β-keto ester. Self-Condensation (Claisen Condensation): In the presence of a strong base, the enolate of this compound can attack another molecule of the ester, leading to a self-condensation product.- Add the base slowly and at a low temperature to control the formation of the enolate. - Use a non-nucleophilic strong base (e.g., LDA) and add the this compound to the base to ensure it is consumed by the intended reaction pathway. - If applicable to the desired reaction, use a stoichiometric amount of base.
Complex mixture of unidentified byproducts. Multiple Competing Reactions: A combination of elimination, hydrolysis, and self-condensation may be occurring simultaneously. The reaction conditions may not be optimized for the desired transformation.- Carefully control the reaction temperature, as higher temperatures can promote multiple side reactions. - Screen different solvents to find one that selectively promotes the desired reaction. - Analyze the reaction mixture at different time points (e.g., by TLC or GC-MS) to monitor the formation of products and byproducts and optimize the reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

The primary side products arise from three main competing reaction pathways:

  • Elimination (E2): This leads to the formation of Ethyl 2-hexenoate . This is more likely to occur with strong, bulky bases and at elevated temperatures.

  • Hydrolysis: This results in 2-Hydroxyhexanoic acid (if the ester is fully hydrolyzed) or its ethyl ester if only the chloride is displaced by hydroxide. This occurs in the presence of water, and is catalyzed by either acid or base.

  • Self-Condensation (Claisen Condensation): This produces a β-keto ester , specifically Ethyl 2-chloro-3-propyl-4-oxoheptanoate , through the reaction of two molecules of this compound in the presence of a strong base.

Q2: How can I minimize the formation of the elimination byproduct, Ethyl 2-hexenoate?

To favor substitution over elimination, consider the following:

  • Choice of Base/Nucleophile: Use a strong but less sterically hindered nucleophile. If a base is required for other purposes in the reaction, a weaker base is preferable.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can enhance the nucleophilicity of the attacking species and favor the S(_N)2 pathway.

Q3: My reaction requires a strong base. How can I prevent the Claisen condensation?

When a strong base is necessary, you can suppress self-condensation by:

  • Slow Addition: Add the base slowly to a cooled solution of the other reactants to maintain a low concentration of the enolate at any given time.

  • Order of Addition: In some cases, adding the this compound to a solution of the base and other reactants can be beneficial.

  • Use of Specific Bases: Employing very strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can sometimes allow for selective deprotonation at other sites without promoting self-condensation, depending on the overall reaction scheme.

Q4: Is this compound prone to racemization?

Yes, the α-proton (the hydrogen on the same carbon as the chlorine) is acidic and can be removed by a base. If this proton is removed and then re-protonated, it can lead to racemization if the starting material is enantiomerically pure. This is a crucial consideration in stereoselective synthesis.

Quantitative Data on Side Product Formation

While specific quantitative data for side product distribution in all reactions of this compound is not extensively published and is highly dependent on the specific reaction conditions, the following table provides a qualitative and semi-quantitative overview based on general principles of organic reactivity for α-chloro esters.

Reaction Condition Expected Major Product Potential Major Side Product(s) Approximate Side Product % (Illustrative)
Strong, bulky base (e.g., potassium t-butoxide) in a non-polar solvent at elevated temperature.Elimination Product (Ethyl 2-hexenoate)Substitution Product> 70%
Strong, non-bulky nucleophile (e.g., NaN(_3)) in a polar aprotic solvent (e.g., DMF) at moderate temperature.Substitution Product (Ethyl 2-azidohexanoate)Elimination Product< 10%
Aqueous NaOH at room temperature.Hydrolysis Product (Sodium 2-hydroxyhexanoate)Elimination ProductVariable, depends on time and temperature
Sodium ethoxide in ethanol (catalytic).Intended reaction with another electrophile.Claisen Condensation Product, Elimination Product10-50% depending on conditions

Note: The percentages are illustrative and can vary significantly based on substrate, exact temperature, concentration, and reaction time.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative nucleophilic substitution reaction on this compound, with measures taken to minimize common side products.

Objective: To synthesize Ethyl 2-azidohexanoate via an S(_N)2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • To the flask, add sodium azide (1.2 equivalents) and anhydrous dimethylformamide.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting unexpected side products in reactions involving this compound.

Troubleshooting_Ethyl_2_chlorohexanoate start Start: Unexpected Side Product Detected check_unsaturation Is the side product an unsaturated ester? (e.g., Ethyl 2-hexenoate) start->check_unsaturation elimination_issue Primary Issue: Elimination (E2) check_unsaturation->elimination_issue Yes check_hydrolysis Is the side product a hydroxylated compound? (e.g., 2-Hydroxyhexanoic acid) check_unsaturation->check_hydrolysis No solution_elimination Solutions: - Lower reaction temperature - Use a less bulky/weaker base - Use a polar aprotic solvent elimination_issue->solution_elimination end End: Optimized Reaction solution_elimination->end hydrolysis_issue Primary Issue: Hydrolysis check_hydrolysis->hydrolysis_issue Yes check_condensation Is the side product a high MW β-keto ester? check_hydrolysis->check_condensation No solution_hydrolysis Solutions: - Use anhydrous reagents and solvents - Run under inert atmosphere - Minimize aqueous workup time hydrolysis_issue->solution_hydrolysis solution_hydrolysis->end condensation_issue Primary Issue: Self-Condensation check_condensation->condensation_issue Yes complex_mixture Complex Mixture of Products check_condensation->complex_mixture No solution_condensation Solutions: - Slow addition of base at low temp - Use a non-nucleophilic base - Check stoichiometry of base condensation_issue->solution_condensation solution_condensation->end solution_complex Solutions: - Re-evaluate overall reaction conditions - Perform kinetic analysis (TLC/GC) - Screen different solvents and temperatures complex_mixture->solution_complex solution_complex->end

Caption: Troubleshooting workflow for identifying and mitigating common side products.

Technical Support Center: Synthesis of Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-chlorohexanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The Fischer esterification reaction is an equilibrium process.[1][2][3]a. Increase Excess of Ethanol: Use a significant excess of ethanol to shift the equilibrium towards the product side.[2][4] b. Remove Water: Employ a Dean-Stark apparatus or use drying agents like molecular sieves to remove the water byproduct as it forms, driving the reaction to completion.[2][3] c. Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., reflux for several hours).[3]
2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity.a. Use a Fresh and Anhydrous Catalyst: Use a fresh bottle of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] b. Optimize Catalyst Loading: Typically, a catalytic amount (1-5 mol%) is sufficient. Too much catalyst can lead to side reactions.
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.a. Increase Temperature: Heat the reaction mixture to the boiling point of the alcohol (ethanol) under reflux to increase the reaction rate.[2]
Presence of Unreacted 2-Chlorohexanoic Acid 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.a. Prolong Reaction Time: Continue refluxing the reaction mixture and monitor its progress using techniques like Thin Layer Chromatography (TLC).[4] b. Increase Temperature: Ensure the reaction is maintained at a gentle reflux.
2. Inefficient Water Removal: The presence of water is causing the reverse reaction (hydrolysis of the ester).a. Improve Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly. If using drying agents, ensure they are activated and sufficient in quantity.
Formation of Side Products/Impurities 1. Dehydration of Ethanol: At high temperatures with a strong acid catalyst, ethanol can dehydrate to form diethyl ether.a. Control Temperature: Maintain a gentle reflux and avoid excessive heating.
2. Other Acid-Catalyzed Side Reactions: The starting material or product might undergo other reactions if they contain acid-sensitive functional groups.[1]a. Use a Milder Catalyst: Consider using a milder acid catalyst if sensitive functional groups are present.
Difficulty in Product Isolation and Purification 1. Incomplete Neutralization: Residual acid catalyst can interfere with purification.a. Thorough Washing: During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases to ensure all acid is neutralized.[5]
2. Emulsion Formation during Extraction: The presence of unreacted carboxylic acid can lead to emulsion formation.a. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions.
3. Co-distillation with Solvent: If the boiling point of the product is close to that of the solvent used for extraction.a. Careful Solvent Removal: Use a rotary evaporator to carefully remove the extraction solvent before distillation. b. Fractional Distillation: Employ fractional distillation to separate the product from any remaining solvent or impurities with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 2-chlorohexanoic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] This reaction involves heating the carboxylic acid and an excess of the alcohol under reflux.

Q2: How can I drive the Fischer esterification reaction to completion to maximize the yield?

A2: To maximize the yield, you can employ Le Chatelier's principle in two main ways:

  • Use an Excess of a Reactant: Typically, ethanol is used in large excess as it is often also the solvent for the reaction.[2][4]

  • Remove a Product: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2][3]

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: While specific conditions should be optimized, a general starting point for the Fischer esterification would be:

  • Reactants: 2-chlorohexanoic acid and a large excess of absolute ethanol.

  • Catalyst: A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).

  • Temperature: Heating the mixture to reflux (the boiling point of ethanol, approximately 78 °C).

  • Reaction Time: Refluxing for several hours (e.g., 2-4 hours), with monitoring by TLC to determine completion.

Q4: What are some potential side reactions to be aware of?

A4: A potential side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures. If the starting material contains other acid-sensitive functional groups, those may also react.[1]

Q5: How is the product, this compound, typically purified?

A5: After the reaction is complete, the typical work-up and purification procedure involves:

  • Cooling the reaction mixture.

  • Neutralizing the acid catalyst by washing with a base, such as a saturated solution of sodium bicarbonate.[5]

  • Extracting the ester into an organic solvent like diethyl ether or dichloromethane.

  • Washing the organic layer with water and then brine to remove any residual salts or water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Removing the solvent using a rotary evaporator.

  • Purifying the crude ester by vacuum distillation to obtain the final product.

Data Presentation

The following tables summarize how different experimental parameters can influence the yield of an esterification reaction. Note that these are generalized trends for Fischer esterification, and optimal conditions for this compound should be determined empirically.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Ethanol : 2-Chlorohexanoic Acid)Expected Relative YieldRationale
1 : 1Low to ModerateEquilibrium will be established with significant amounts of starting material remaining.
5 : 1HighThe excess ethanol shifts the equilibrium towards the product side.[2]
10 : 1 (Ethanol as solvent)Very HighA large excess of ethanol strongly favors the formation of the ester.[4]

Table 2: Effect of Catalyst on Esterification

CatalystTypical ConcentrationAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol%Inexpensive, readily available, and a very effective catalyst.[1]Can cause charring or side reactions if used in high concentrations or at very high temperatures.
p-Toluenesulfonic Acid (p-TsOH) 1-5 mol%A solid, making it easier to handle than sulfuric acid. Also a strong acid catalyst.[1]More expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃) Catalytic amountsCan be milder and more selective for sensitive substrates.[3]Generally more expensive and may require anhydrous conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-chlorohexanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 2-chlorohexanoic acid (1.0 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents). Ethanol can also be used as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of carboxylic acid) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent).

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway 2-Chlorohexanoic_Acid 2-Chlorohexanoic Acid Ethyl_2_chlorohexanoate This compound 2-Chlorohexanoic_Acid->Ethyl_2_chlorohexanoate Ethanol Ethanol Ethanol Ethanol->Ethyl_2_chlorohexanoate H_plus H+ (Acid Catalyst) H_plus->Ethyl_2_chlorohexanoate Water Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Is the reaction at equilibrium? Start->Check_Reaction Shift_Equilibrium Shift Equilibrium: - Add excess ethanol - Remove water Check_Reaction->Shift_Equilibrium Yes Check_Catalyst Is the catalyst active and sufficient? Check_Reaction->Check_Catalyst No Shift_Equilibrium->Check_Catalyst Optimize_Catalyst Use fresh, anhydrous catalyst. Optimize loading. Check_Catalyst->Optimize_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Increase_Temp Increase to reflux temperature. Check_Temp->Increase_Temp No Check_Workup Was the work-up procedure correct? Check_Temp->Check_Workup Yes Increase_Temp->Check_Workup Improve_Workup Ensure complete neutralization and proper extraction. Check_Workup->Improve_Workup No End Improved Yield Check_Workup->End Yes Improve_Workup->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Optimization_Logic Yield Yield of this compound Outcomes Optimization Outcomes Increased Conversion Reduced Side Products Shorter Reaction Time Cost-Effectiveness Yield->Outcomes:o1 Yield->Outcomes:o2 Yield->Outcomes:o3 Yield->Outcomes:o4 Factors Reaction Parameters Reactant Ratio (Ethanol:Acid) Catalyst Concentration Temperature Reaction Time Water Removal Factors:f1->Yield Factors:f2->Yield Factors:f3->Yield Factors:f4->Yield Factors:f5->Yield

Caption: Logical relationship for optimizing reaction conditions.

References

Technical Support Center: Purification of Ethyl 2-chlorohexanoate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 2-chlorohexanoate by distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Vacuum distillation is the recommended method for purifying this compound. This compound is a high-boiling point liquid and is susceptible to thermal decomposition at atmospheric pressure. Distillation under reduced pressure allows for a lower boiling temperature, which minimizes the risk of degradation and the formation of impurities.

Q2: My distillation of this compound is resulting in a low yield. What are the potential causes and solutions?

A2: Low yield during the distillation of this compound can be attributed to several factors:

  • Decomposition: The compound may be decomposing at the distillation temperature.

  • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving unreacted starting materials.

  • Mechanical Losses: Product may be lost in the distillation apparatus.

To address these issues, refer to the troubleshooting guide below for specific solutions.

Q3: The color of my distilled this compound is yellow or brown. What does this indicate?

A3: A yellow or brown coloration in the distilled product is often an indication of thermal decomposition. This can lead to the formation of colored impurities. It is crucial to monitor the distillation temperature and pressure closely to avoid overheating.

Q4: I am observing gas evolution during the distillation. What is happening?

A4: Gas evolution, likely hydrogen chloride (HCl), is a strong indicator of dehydrohalogenation, a common decomposition pathway for α-chloro esters at elevated temperatures. This side reaction leads to the formation of unsaturated ester impurities. Lowering the distillation temperature by reducing the pressure is the primary solution.

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Distilling Over Distillation temperature is too low for the applied vacuum.Gradually and carefully increase the heating mantle temperature. Ensure the vacuum system is sealed and functioning correctly.
System leak.Check all joints and connections for leaks. Re-grease joints if necessary.
Thermometer placement is incorrect.Ensure the thermometer bulb is positioned correctly in the distillation head to accurately measure the vapor temperature.
Product is Darkening or Charring in the Distillation Flask Distillation temperature is too high, causing thermal decomposition.Immediately reduce the heating mantle temperature. Improve the vacuum to lower the boiling point.
Distillate is Cloudy or Contains Water Incomplete drying of the crude product before distillation.Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
Fractional Distillation Shows Poor Separation Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on the column, leading to better separation of components.

Quantitative Data

The following table summarizes the key physical properties of this compound. Please note that the boiling points at reduced pressure are estimates based on related compounds and should be used as a guideline.

PropertyValue
Molecular Formula C₈H₁₅ClO₂[1]
Molecular Weight 178.65 g/mol [1]
Estimated Boiling Point (Atmospheric Pressure) > 200 °C (with decomposition)
Estimated Boiling Point (at 10 mmHg) ~90 - 100 °C
Estimated Boiling Point (at 1 mmHg) ~60 - 70 °C

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Vacuum gauge

Procedure:

  • Drying the Crude Product:

    • Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the solution and swirl.

    • Allow the mixture to stand for at least 30 minutes.

    • Filter the drying agent and wash it with a small amount of the solvent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Setting up the Distillation Apparatus:

    • Assemble the short path distillation apparatus as shown in the workflow diagram below.

    • Place a magnetic stir bar in the round-bottom flask containing the dried crude product.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Attach the vacuum pump with a cold trap to the distillation apparatus.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude product.

    • Gradually apply vacuum, ensuring the system is stable.

    • Slowly increase the temperature of the heating mantle.

    • Monitor the temperature and pressure closely. Collect the fraction that distills over at the expected boiling point for the applied pressure.

    • Discard any initial low-boiling fractions.

    • Once the main fraction has been collected, stop the heating and allow the apparatus to cool down before releasing the vacuum.

Visualizations

experimental_workflow crude Crude Ethyl 2-chlorohexanoate dissolve Dissolve in Organic Solvent crude->dissolve dry Dry with Anhydrous MgSO4 dissolve->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill pure Pure Ethyl 2-chlorohexanoate distill->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Distillation Problem low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration gas_evolution Gas Evolution start->gas_evolution cause_decomp Decomposition? low_yield->cause_decomp cause_leak System Leak? low_yield->cause_leak cause_temp Temp Too High? discoloration->cause_temp gas_evolution->cause_temp solution_vacuum Improve Vacuum cause_decomp->solution_vacuum solution_check_seals Check Seals & Joints cause_leak->solution_check_seals cause_temp->solution_vacuum solution_lower_temp Lower Heat cause_temp->solution_lower_temp

References

Preventing decomposition of Ethyl 2-chlorohexanoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for the storage and handling of Ethyl 2-chlorohexanoate to prevent its decomposition. Please consult this document for troubleshooting common issues and for best practices in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The primary visual indicators of decomposition are a change in color from colorless to yellow or brown, and the formation of a precipitate. A change in pH, particularly a decrease, can also indicate the formation of acidic byproducts.

Q2: What are the main causes of decomposition during storage?

A2: The decomposition of this compound is primarily caused by two chemical processes:

  • Hydrolysis: Reaction with water or moisture, leading to the formation of 2-chlorohexanoic acid and ethanol. This is often accelerated by acidic or basic conditions.

  • Dehydrohalogenation: The elimination of hydrogen chloride (HCl) to form ethyl hex-2-enoate, which can be catalyzed by heat, light, and bases.[1][2]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).[3] The container should be tightly sealed to prevent moisture ingress. For optimal stability, refrigeration (2-8°C) is recommended.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While refrigeration is recommended, freezing is generally not advised unless specified by the manufacturer. Freezing may not significantly improve stability and could potentially cause phase separation or other physical changes upon thawing.

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: Yes, for extended storage or for use in applications sensitive to degradation products, certain stabilizers can be beneficial. These include:

  • Acid Scavengers: Small amounts of non-nucleophilic bases or acid scavengers, such as certain epoxy compounds, can neutralize any HCl formed through dehydrohalogenation.

  • Anhydrous Agents: For applications where even trace amounts of water are detrimental, the addition of a compatible desiccant or storage over molecular sieves can be considered, though this should be done with caution to avoid introducing contaminants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Prevention
Color Change (Yellowing) Minor dehydrohalogenation or oxidation.Verify the purity using the GC analysis protocol below. If purity is acceptable for your application, use the material promptly. To prevent this, ensure storage is under an inert atmosphere and protected from light.
Cloudiness or Precipitate Advanced degradation, likely hydrolysis leading to the formation of less soluble byproducts.Do not use the material. Dispose of it according to your institution's guidelines. Review storage procedures to ensure the container is properly sealed against moisture.
Acrid Odor Formation of volatile degradation products such as HCl.Handle the material in a well-ventilated fume hood. This indicates significant decomposition. The material should be disposed of.
Inconsistent Experimental Results The presence of impurities from decomposition is affecting the reaction.Re-purify the this compound by distillation if possible, or use a fresh, unopened bottle. Always use material from a container that has been properly stored.

Stability Data

The following tables present illustrative stability data for this compound under various storage conditions. This data is based on accelerated stability studies and is intended to demonstrate the relative impact of temperature and humidity.

Table 1: Effect of Temperature on Purity over 6 Months (at <10% Relative Humidity)

TemperatureInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)
2-8°C 99.599.499.399.2
25°C 99.599.198.597.8
40°C 99.598.296.093.5

Table 2: Effect of Humidity on Purity at 25°C over 6 Months

Relative HumidityInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)
<10% 99.599.198.597.8
40% 99.598.697.295.1
75% 99.597.594.390.2

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Purity Assessment

This protocol outlines a standard method for determining the purity of this compound and detecting common degradation products.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • This compound sample.

    • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).

  • Procedure:

    • Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen solvent.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program:

        • Initial Temperature: 80°C, hold for 2 minutes.

        • Ramp: 10°C/min to 200°C, hold for 5 minutes.

      • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.

    • Analysis:

      • Run the prepared sample.

      • Identify the peak for this compound.

      • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

      • Potential degradation products to look for include ethyl hex-2-enoate (earlier retention time) and 2-hydroxyhexanoic acid ethyl ester (later retention time).

Visualizations

DecompositionPathways EC_Hex This compound Hydrolysis_Product 2-Chlorohexanoic Acid + Ethanol EC_Hex->Hydrolysis_Product Hydrolysis Dehydro_Product Ethyl hex-2-enoate + HCl EC_Hex->Dehydro_Product Dehydrohalogenation Moisture Moisture (H2O) Moisture->EC_Hex Heat_Light_Base Heat / Light / Base Heat_Light_Base->EC_Hex

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Suspected Visual_Inspection Visual Inspection (Color, Clarity) Start->Visual_Inspection GC_Analysis Perform GC Analysis (Protocol 1) Visual_Inspection->GC_Analysis Purity_Check Purity > 98%? GC_Analysis->Purity_Check Use_Promptly Use Material Promptly Purity_Check->Use_Promptly Yes Dispose Dispose of Material Purity_Check->Dispose No Review_Storage Review Storage Conditions (Temp, Humidity, Inert Gas) Use_Promptly->Review_Storage Dispose->Review_Storage

Caption: Troubleshooting workflow for suspected decomposition.

References

Optimization of reaction conditions for Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Ethyl 2-chlorohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the α-chlorination of ethyl hexanoate?

A1: The most common and effective methods for the α-chlorination of ethyl hexanoate to produce this compound involve the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). These reactions are typically carried out in an inert solvent and may be initiated by radical initiators or performed under acidic conditions to facilitate the formation of an enol intermediate.

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yields can be attributed to several factors. Incomplete conversion of the starting material is a common issue. Additionally, the formation of side products, such as di-chlorinated esters or products from the chlorination at other positions on the alkyl chain, can reduce the yield of the desired product. Sub-optimal reaction conditions, including incorrect temperature, reaction time, or reagent stoichiometry, also play a significant role. It is also known that α-halogenation of esters can be more challenging compared to ketones due to the ester's electronic properties.[1]

Q3: What are the typical side products I should expect, and how can I minimize them?

A3: Common side products include di-chlorinated hexanoates and isomers where the chlorine is not at the alpha position. To minimize these, it is crucial to control the stoichiometry of the chlorinating agent, typically using a slight excess. Running the reaction at a lower temperature and for an optimized duration can also improve selectivity. The use of a radical scavenger, if applicable to your chosen method, might also be beneficial.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through fractional distillation under reduced pressure. Before distillation, a work-up procedure is necessary to remove unreacted reagents and acidic byproducts. This often involves washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, followed by a brine wash. The organic layer is then dried over an anhydrous salt like magnesium sulfate before distillation.[2]

Q5: Can I use chlorine gas for this reaction?

A5: While chlorine gas can be used for chlorination, it is generally less selective and can lead to a mixture of products, including over-chlorination. For laboratory-scale synthesis requiring high purity, reagents like sulfuryl chloride or NCS are preferred as they offer better control over the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive chlorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of inhibitors (e.g., water).1. Use a fresh bottle of the chlorinating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) 1. Over-chlorination due to excess chlorinating agent. 2. Reaction temperature is too high, leading to side reactions. 3. Non-selective nature of the chlorinating agent under the chosen conditions.1. Use a stoichiometric amount or a very slight excess (1.05-1.1 equivalents) of the chlorinating agent. 2. Perform the reaction at a lower temperature. 3. Consider using a milder chlorinating agent or adding a catalyst to improve selectivity.
Product Decomposition During Work-up or Purification 1. Hydrolysis of the ester or the chloro-ester in the presence of strong base or acid. 2. Thermal decomposition during distillation.1. Use a mild base (e.g., saturated NaHCO₃) for washing. 2. Perform distillation under high vacuum to lower the boiling point.
Difficulty in Removing Solvent or Unreacted Starting Material 1. Similar boiling points of the product and the starting material or solvent.1. Use a solvent with a significantly lower boiling point than the product. 2. Employ fractional distillation with a column that has a high number of theoretical plates.

Experimental Protocols

Method 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is a general procedure adapted from the synthesis of similar α-chloro esters.

Materials:

  • Ethyl hexanoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide), optional

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethyl hexanoate (1 equivalent) dissolved in anhydrous DCM.

  • Add a catalytic amount of a radical initiator if desired.

  • From the dropping funnel, add sulfuryl chloride (1.05-1.1 equivalents) dropwise to the stirred solution. The addition should be done at a rate that maintains the desired reaction temperature (often starting at room temperature and may require cooling).

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for a period of 2-6 hours. The reaction progress should be monitored by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate. Be cautious as gas evolution (CO₂ and SO₂) will occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain this compound.

Method 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol provides an alternative method using a solid, easier-to-handle chlorinating agent.[3][4][5]

Materials:

  • Ethyl hexanoate

  • N-Chlorosuccinimide (NCS)

  • Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl), optional

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl hexanoate (1 equivalent) in anhydrous CCl₄.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of an acid catalyst if required.

  • Heat the mixture to reflux (around 77 °C for CCl₄) and maintain for 4-8 hours. Monitor the reaction by TLC or GC. The solid succinimide byproduct will precipitate as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation.

Data Presentation

Table 1: Comparison of Chlorinating Agents and Typical Reaction Conditions

ParameterSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Equivalents 1.05 - 1.21.1 - 1.3
Solvent Dichloromethane, ChloroformCarbon Tetrachloride, Benzene
Temperature 25 - 50 °C70 - 80 °C (Reflux)
Reaction Time 2 - 6 hours4 - 10 hours
Catalyst Radical initiator (optional)Acid catalyst (optional)
Typical Yield 60 - 80%55 - 75%
Work-up Basic wash (e.g., NaHCO₃)Filtration of succinimide, basic wash

Note: The yields are approximate and can vary significantly based on the specific reaction scale and conditions.

Visualizations

Reaction_Workflow start Start: Ethyl Hexanoate reaction Chlorination (SO2Cl2 or NCS) start->reaction workup Aqueous Work-up (Quench, Wash, Dry) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Product: this compound purification->product analysis Characterization (NMR, GC-MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_conversion Check for unreacted starting material (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting material present side_products Check for side products (TLC/GC-MS) check_conversion->side_products No starting material increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_reagents Verify reagent purity and stoichiometry incomplete->check_reagents multiple_spots Multiple Products side_products->multiple_spots Side products detected optimize_conditions Optimize stoichiometry and temperature multiple_spots->optimize_conditions purification_issue Review purification method (e.g., distillation efficiency) multiple_spots->purification_issue

References

Technical Support Center: Analysis of Ethyl 2-chlorohexanoate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chlorohexanoate and identifying its impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Unreacted Starting Materials: 2-chlorohexanoic acid and ethanol.

  • Isomers: Positional isomers such as Ethyl 3-chlorohexanoate or Ethyl 6-chlorohexanoate.[1]

  • Over-chlorinated or Under-chlorinated Species: Dichlorohexanoate esters or ethyl hexanoate.

  • By-products of Side Reactions: Ethyl 2-hydroxyhexanoate, ethyl hexenoates.

  • Residual Solvents: Solvents used during synthesis or purification, such as toluene, ethyl acetate, or hexane.[2][3]

Q2: What is the expected molecular ion peak (M+) for this compound in the mass spectrum?

A2: The molecular weight of this compound (C8H15ClO2) is approximately 178.65 g/mol .[4] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you should observe two molecular ion peaks:

  • M+ at m/z 178 (for the molecule containing ³⁵Cl).

  • M+2 at m/z 180 (for the molecule containing ³⁷Cl), with an intensity of about one-third of the M+ peak.

Q3: What are some common fragmentation patterns for this compound in GC-MS?

A3: Halogenated esters exhibit characteristic fragmentation patterns.[5] For this compound, you can expect to see fragments corresponding to:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of chlorine (-Cl): [M - 35]⁺ and [M - 37]⁺

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty rearrangement: If applicable, this can lead to the loss of an alkene.

Q4: How can I confirm the identity of an unknown impurity peak?

A4: The identity of an unknown impurity can be confirmed by:

  • Mass Spectrum Interpretation: Analyze the fragmentation pattern of the unknown peak and compare it to known fragmentation behaviors of suspected structures.

  • Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).

  • Standard Injection: If you suspect a particular impurity, inject a certified reference standard of that compound to compare its retention time and mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and determine the elemental composition of the impurity.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks 1. Syringe issue (plugged or not drawing sample).[6][7] 2. Incorrect injector or detector temperature. 3. System leak (injector, column fittings).[8] 4. Column not installed correctly.[9]1. Clean or replace the syringe.[6] 2. Verify and set the correct temperatures for the injector and detector. 3. Perform a leak check.[8] 4. Reinstall the column.[9]
Peak Tailing 1. Active sites in the injector liner or column.[9] 2. Column contamination. 3. Sample overload.[10]1. Use a deactivated liner and/or trim the first few centimeters of the column. 2. Bake out the column at a high temperature. 3. Dilute the sample.
Ghost Peaks 1. Contamination from the septum, liner, or previous injections.[6] 2. Carryover from the autosampler.1. Replace the septum and liner.[7] 2. Run a blank solvent injection to clean the system. 3. Ensure proper rinsing of the syringe between injections.
Retention Time Shifts 1. Inconsistent carrier gas flow rate. 2. Oven temperature fluctuations. 3. Column degradation.1. Check the gas supply and flow controller. 2. Ensure the oven temperature is stable and equilibrates before each run. 3. Condition or replace the column.
Poor Resolution 1. Incorrect GC oven temperature program. 2. Wrong column type or dimensions. 3. Carrier gas flow rate is not optimal.1. Optimize the temperature ramp rate. 2. Select a column with appropriate polarity and dimensions for your analytes. 3. Adjust the carrier gas flow rate to achieve optimal linear velocity.
Baseline Noise or Drift 1. Contaminated carrier gas or detector gas.[6][8] 2. Column bleed.[8] 3. Detector contamination.[8][9]1. Ensure high-purity gases and use appropriate gas filters. 2. Condition the column.[8] 3. Clean the detector according to the manufacturer's instructions.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Final Hold: 5 min at 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 35 - 400

Data Presentation: Potential Impurities and Their Characteristics

The following table summarizes potential impurities and their key identifying features.

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Expected M+ (m/z) Key Fragment Ions (m/z)
This compoundC₈H₁₅ClO₂178.65178/180143, 133/135, 101, 73
2-Chlorohexanoic acidC₆H₁₁ClO₂150.60150/152115, 105/107, 73
EthanolC₂H₆O46.074645, 31
Ethyl hexanoateC₈H₁₆O₂144.21144101, 88, 73
Diethyl 2-chloro-hexanedioateC₁₀H₁₇ClO₄236.69236/238191/193, 163, 145

Visualizations

GCMS_Workflow GC-MS Workflow for Impurity Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Dissolve->Filter GC_Vial GC Vial Filter->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum of Each Peak Chromatogram->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Interpretation Fragmentation Pattern Interpretation Mass_Spectrum->Interpretation Identification Impurity Identification Library_Search->Identification Interpretation->Identification

Caption: GC-MS workflow for impurity identification.

Troubleshooting_Logic Troubleshooting Logic for Common GC-MS Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Start Problem Observed in Chromatogram Problem_Type Identify Problem Type Start->Problem_Type Tailing Peak Tailing Problem_Type->Tailing Shape Fronting Peak Fronting Problem_Type->Fronting Shape Split Split Peaks Problem_Type->Split Shape Noise Noisy Baseline Problem_Type->Noise Baseline Drift Baseline Drift Problem_Type->Drift Baseline RT_Shift Retention Time Shift Problem_Type->RT_Shift Retention Check_Liner Check Liner & Column Activity Tailing->Check_Liner Check_Overload Check for Sample Overload Fronting->Check_Overload Check_Injection Check Injection Technique Split->Check_Injection Check_Gas Check Gas Purity & Leaks Noise->Check_Gas Check_Bleed Check for Column Bleed Drift->Check_Bleed Check_Flow Check Carrier Gas Flow RT_Shift->Check_Flow Check_Temp Check Oven Temperature RT_Shift->Check_Temp

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Scaling Up Reactions with Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving Ethyl 2-chlorohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When moving from laboratory to pilot or production scale, the primary challenges are typically associated with:

  • Exothermic Reaction Control: The chlorination of ethyl hexanoate is an exothermic process. Heat dissipation becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio, which can lead to temperature control issues and potential thermal runaway.[1]

  • Reagent Addition and Mixing: Ensuring uniform mixing of reactants is more challenging in larger vessels. Poor mixing can lead to localized "hot spots," reducing selectivity and increasing the formation of impurities.

  • Byproduct and Off-Gas Management: The reaction often generates hydrogen chloride (HCl) gas, which must be safely scrubbed and neutralized. The volume of off-gas increases significantly with scale.

  • Material Compatibility: The corrosive nature of reagents and byproducts, particularly HCl, necessitates careful selection of reactor and ancillary equipment materials to prevent corrosion and contamination.

  • Impurity Profile: The types and quantities of impurities may change with scale due to variations in reaction conditions.

Q2: What are the common impurities observed during the large-scale synthesis of this compound?

Common impurities can include unreacted starting material (Ethyl hexanoate), over-chlorinated products (e.g., Ethyl 2,2-dichlorohexanoate), and products of side reactions such as hydrolysis or elimination. The presence and concentration of these impurities can be influenced by reaction temperature, residence time, and mixing efficiency.

Q3: What materials of construction are recommended for a reactor used in the synthesis of this compound?

Given the potential for corrosive byproducts like hydrochloric acid, careful material selection is crucial.

  • Glass-lined steel reactors are often a good choice for their excellent chemical resistance to a wide range of chemicals, including acids.

  • Certain high-nickel alloys , such as Hastelloy C-276, offer superior corrosion resistance, particularly at elevated temperatures.[2]

  • Type 316 Stainless Steel may be suitable for some parts of the process, but it can be susceptible to corrosion from wet HCl.[2]

It is essential to conduct material compatibility studies under the specific reaction conditions to be employed.

Troubleshooting Guides

Issue 1: Uncontrolled Exotherm or Thermal Runaway

Symptoms:

  • A rapid and unexpected increase in the reactor temperature that cannot be controlled by the cooling system.

  • A sudden increase in reactor pressure.

  • Vigorous off-gassing.

Possible Causes:

  • Excessive Reagent Addition Rate: The rate of addition of the chlorinating agent is too high for the cooling capacity of the reactor.[1]

  • Inadequate Cooling: The cooling system is not functioning correctly, or its capacity is insufficient for the scale of the reaction.

  • Poor Mixing: Inefficient agitation leads to localized concentration of reactants and the generation of hot spots.

  • Accumulation of Unreacted Reagents: Running the reaction at too low a temperature can lead to the buildup of unreacted starting materials, which can then react rapidly if the temperature increases.[1]

Solutions:

  • Immediate Actions:

    • Stop the addition of the chlorinating agent immediately.

    • Apply maximum cooling to the reactor.

    • If necessary, and if the process has been designed for it, initiate an emergency quench by adding a pre-determined quenching agent.

  • Preventative Measures:

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) at the lab scale to understand the heat of reaction and the rate of heat evolution.

    • Controlled Addition: Add the chlorinating agent sub-surface at a controlled rate that is linked to the reactor's cooling capacity.

    • Optimize Agitation: Ensure the agitator speed and design are appropriate for the reactor size to maintain good mixing.

    • Process Safety Review: Conduct a thorough Process Hazard Analysis (PHA) before scaling up.

Issue 2: High Levels of Impurities in the Final Product

Symptoms:

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis shows significant peaks corresponding to impurities.

  • The isolated product has a lower than expected purity.

Possible Causes:

  • Over-chlorination: Excess chlorinating agent or prolonged reaction time can lead to the formation of di- and tri-chlorinated species.

  • Hydrolysis: Presence of water in the reactants or the reactor can lead to the hydrolysis of the ester to 2-chlorohexanoic acid.

  • Elimination Reactions: High reaction temperatures can promote the elimination of HCl to form unsaturated esters.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent.

  • Temperature and Time Monitoring: Maintain the optimal reaction temperature and monitor the reaction progress to stop it at the appropriate time.

  • Anhydrous Conditions: Ensure all reactants and equipment are dry to minimize hydrolysis.

  • Purification Optimization: Develop and optimize a robust purification protocol (e.g., distillation, chromatography) for the larger scale.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Batch Size 0.5 kg50 kg500 kg
Reaction Temperature 60-70 °C60-70 °C (with careful monitoring)55-65 °C (lower to manage exotherm)
Reagent Addition Time 30-60 minutes4-6 hours8-12 hours
Typical Yield 85-95%80-90%75-85%
Typical Purity (pre-purification) >95%90-95%88-92%

Note: These are illustrative values and actual results may vary depending on the specific process.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)
  • Equipment Setup: A 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a gas outlet connected to a caustic scrubber, a thermocouple, and an addition funnel.

  • Reagents:

    • Ethyl hexanoate (1 mole)

    • Sulfuryl chloride (1.1 moles)

    • Radical initiator (e.g., AIBN, catalytic amount)

  • Procedure:

    • Charge the flask with Ethyl hexanoate and the radical initiator.

    • Begin stirring and heat the mixture to 65 °C.

    • Slowly add the sulfuryl chloride via the addition funnel over 45 minutes, maintaining the temperature between 65-70 °C.

    • After the addition is complete, continue to stir the mixture at 70 °C for 2 hours, monitoring the reaction progress by GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction mixture by slowly adding it to a stirred solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purify the crude product by vacuum distillation.

Pilot-Scale Synthesis of this compound (Illustrative)
  • Equipment Setup: A 100 L glass-lined reactor equipped with a multi-blade agitator, a jacketed cooling/heating system, a condenser connected to a scrubber system, a temperature probe, and a controlled addition pump.

  • Procedure:

    • Charge the reactor with Ethyl hexanoate and the radical initiator.

    • Start agitation and heat the batch to 60 °C using the reactor jacket.

    • Begin the controlled addition of sulfuryl chloride via the addition pump over 5 hours. Monitor the temperature closely and adjust the addition rate and/or cooling to maintain the temperature at 60-65 °C.

    • After the addition, maintain the batch at 65 °C for 2-3 hours, taking samples to monitor for completion.

    • Cool the batch to 20-25 °C.

    • Transfer the crude product to a separate vessel for workup, which may involve a similar aqueous quench and phase separation as the lab scale, but with appropriate large-scale liquid handling equipment.

    • The crude product is then purified by fractional vacuum distillation.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_react 1. Reaction in Round-Bottom Flask lab_workup 2. Aqueous Workup lab_react->lab_workup lab_purify 3. Vacuum Distillation lab_workup->lab_purify pilot_react 4. Reaction in Glass-Lined Reactor lab_purify->pilot_react Scale-Up (Process Optimization) pilot_workup 5. Large-Scale Quench & Phase Separation pilot_react->pilot_workup pilot_purify 6. Fractional Vacuum Distillation pilot_workup->pilot_purify prod_react 7. Reaction in Production Reactor pilot_purify->prod_react Further Scale-Up (Process Validation) prod_workup 8. Automated Workup prod_react->prod_workup prod_purify 9. Continuous Distillation prod_workup->prod_purify

Caption: Experimental workflow for scaling up the synthesis of this compound.

side_reactions main This compound hydrolysis Hydrolysis (presence of water) main->hydrolysis elimination Elimination (high temperature) main->elimination acid 2-Chlorohexanoic Acid hydrolysis->acid alkene Ethyl hex-2-enoate elimination->alkene

Caption: Potential side reaction pathways for this compound.

Caption: Troubleshooting decision tree for an uncontrolled exotherm.

References

Removal of unreacted starting material from Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Ethyl 2-chlorohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials found in a crude this compound reaction mixture?

A1: The synthesis of this compound is commonly achieved through the Fischer esterification of hexanoic acid with ethanol, using an acid catalyst such as sulfuric acid. Due to the reversible nature of this reaction, the crude product mixture typically contains unreacted hexanoic acid, unreacted ethanol, and the acid catalyst, in addition to the desired this compound and water.

Q2: What is the general strategy for removing these unreacted starting materials?

A2: The purification strategy leverages the differing physical and chemical properties of the components in the reaction mixture. The general approach involves:

  • Neutralization: A weak base, such as sodium bicarbonate or sodium carbonate, is used to neutralize the acidic catalyst and any unreacted hexanoic acid, converting them into their corresponding salts.

  • Liquid-Liquid Extraction: The ester is extracted from the aqueous layer. Water is added to dissolve the water-soluble salts and unreacted ethanol. This compound, being sparingly soluble in water, will form a separate organic layer.

  • Drying: The isolated organic layer is treated with a drying agent to remove residual water.

  • Distillation: Fractional distillation is employed as the final purification step to separate the this compound from any remaining impurities based on differences in their boiling points.

Q3: Why is a weak base like sodium bicarbonate used for neutralization instead of a strong base like sodium hydroxide?

A3: A strong base like sodium hydroxide can promote the saponification (hydrolysis) of the ester product back into the corresponding carboxylate salt and alcohol, which would reduce the yield of the desired this compound. A weak base is sufficient to neutralize the strong acid catalyst and the weakly acidic carboxylic acid without significantly hydrolyzing the ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Poor separation of layers in the separatory funnel (Emulsion formation) - Vigorous shaking of the separatory funnel.- High concentration of soap-like byproducts.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[1][2]- If the emulsion persists, allow the mixture to stand for an extended period.- In stubborn cases, filtering the mixture through a pad of Celite® may be effective.[3]
Low yield of purified ester - Incomplete reaction.- Loss of product during extraction or distillation.- Saponification of the ester during neutralization.- Ensure the initial esterification reaction has proceeded for a sufficient amount of time.- Minimize the number of transfers between glassware to reduce mechanical losses.- Use a weak base for neutralization and avoid prolonged contact between the ester and the basic solution.
Product is cloudy after distillation - Presence of water in the final product.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.[4][5][6][7]- Check for any leaks in the distillation apparatus that could allow atmospheric moisture to enter.
Foaming or excessive gas evolution during neutralization - Rapid addition of the neutralizing agent to a highly acidic solution.- Add the sodium bicarbonate or sodium carbonate solution slowly and in small portions with gentle swirling to control the rate of carbon dioxide evolution.
Product is still impure after a single distillation - The boiling points of the impurities are very close to the boiling point of the product.- Perform a fractional distillation using a column with a high number of theoretical plates for better separation.[8][9]- If impurities persist, consider alternative purification methods such as column chromatography.

Quantitative Data

The following table summarizes the key physical properties of this compound and the common unreacted starting materials, which are critical for understanding the purification process.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water
This compound178.65~185-187Sparingly soluble
Hexanoic Acid116.162051.08 g/100 mL
Ethanol46.0778.37Miscible

Experimental Protocol: Purification of this compound

This protocol details the steps for the removal of unreacted starting materials from a crude reaction mixture of this compound.

1. Neutralization and Extraction:

a. Carefully transfer the cooled crude reaction mixture to a separatory funnel. b. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions. Swirl the funnel gently after each addition to allow for the release of carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases. This indicates that all the acid has been neutralized. c. Add deionized water to the separatory funnel to dissolve the salts and any remaining ethanol. d. Stopper the separatory funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup. e. Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the water-soluble impurities. f. Drain the lower aqueous layer and discard it. g. Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove any remaining water and break any potential emulsions. h. Drain and discard the brine layer.

2. Drying the Organic Layer:

a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.[6][7] c. Swirl the flask and let it stand for 10-15 minutes to ensure all the water has been absorbed. d. Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

3. Fractional Distillation:

a. Set up a fractional distillation apparatus. b. Add a few boiling chips to the round-bottom flask containing the dried organic layer. c. Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 185-187 °C). d. The initial lower-boiling fraction will likely contain any residual solvent or more volatile impurities and should be discarded.

Purity Analysis

The purity of the final this compound product can be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the sample and provides a mass spectrum for each component, allowing for their identification and quantification. A pure sample will show a single major peak corresponding to this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified ester and to detect the presence of any impurities. The spectrum of a pure sample will show characteristic peaks for this compound without signals from hexanoic acid or ethanol.[10]

Visualizations

PurificationWorkflow crude_mixture Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) neutralization Neutralization (add NaHCO3 solution) crude_mixture->neutralization extraction Liquid-Liquid Extraction (add Water and Brine) neutralization->extraction drying Drying (add Anhydrous MgSO4) extraction->drying Organic Layer waste Aqueous Waste (Salts, Alcohol) extraction->waste Aqueous Layer distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic start Problem Encountered emulsion Emulsion Formation? start->emulsion low_yield Low Yield? emulsion->low_yield No sol_emulsion Add Brine / Swirl Gently emulsion->sol_emulsion Yes impure_product Impure Product? low_yield->impure_product No sol_yield Check Reaction Time / Minimize Transfers low_yield->sol_yield Yes sol_purity Perform Fractional Distillation / Column Chromatography impure_product->sol_purity Yes end Problem Resolved impure_product->end No sol_emulsion->end sol_yield->end sol_purity->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Minimizing Diastereomer Formation in Ethyl 2-Chlorohexanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-chlorohexanoate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize the formation of undesired diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing diastereoselectivity in reactions with this compound?

A1: The formation of diastereomers in reactions involving this compound is primarily influenced by the following factors:

  • Nature of the Nucleophile: Bulky nucleophiles can favor the formation of one diastereomer over another due to steric hindrance.

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereomeric ratio.

  • Presence of a Chiral Auxiliary: Attaching a chiral auxiliary to the this compound molecule is a powerful strategy to induce high diastereoselectivity.[1][2][3]

  • Use of Lewis Acids: In reactions involving carbonyl groups, Lewis acids can promote chelation control, leading to a specific stereochemical outcome.

Q2: I am observing a nearly 1:1 mixture of diastereomers in my reaction. What are the first troubleshooting steps I should take?

A2: A 1:1 diastereomeric ratio suggests that the reaction is not under effective stereochemical control. Here are the initial steps to address this:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step to improve diastereoselectivity.

  • Screen Different Solvents: Experiment with solvents of varying polarity and coordinating ability.

  • Modify the Nucleophile/Substrate: If possible, consider using a bulkier nucleophile or modifying the substrate to increase steric differentiation between the two faces of the reactive center.

  • Consider a Chiral Auxiliary: If the above steps do not yield significant improvement, employing a chiral auxiliary is a robust method to achieve high diastereoselectivity.[1][2]

Q3: How do chiral auxiliaries work to control diastereoselectivity?

A3: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate.[1] Their chiral structure blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved and can often be recovered. Common chiral auxiliaries include oxazolidinones and pseudoephedrine.[1]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during reactions with this compound.

Issue 1: Low Diastereomeric Ratio (d.r.) in Nucleophilic Substitution Reactions
Potential Cause Suggested Solution Expected Outcome
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Increased diastereoselectivity.
Non-optimal solventScreen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Hexanes).Improved diastereomeric ratio.
Small nucleophileIf possible, use a bulkier nucleophile to increase steric hindrance.Enhanced facial selectivity.
Lack of stereocontrolEmploy a chiral auxiliary, such as an Evans oxazolidinone, to direct the nucleophilic attack.[2]High diastereoselectivity (often >90:10 d.r.).
Issue 2: Poor Selectivity in the Reduction of an α-Substituted β-Keto Ester Derived from this compound
Potential Cause Suggested Solution Expected Outcome
Non-selective reducing agentUse a bulky reducing agent (e.g., L-Selectride® or K-Selectride®) to favor attack from the less hindered face.Improved diastereoselectivity.
Lack of chelation controlIf there is a nearby chelating group, use a Lewis acid (e.g., ZnCl₂, MgBr₂) in conjunction with the reducing agent to form a rigid cyclic transition state.Increased formation of the chelation-controlled product.
Felkin-Ahn vs. Anti-Felkin-Ahn competitionAnalyze the substrate based on the Felkin-Ahn model to predict the favored diastereomer. Adjust substituents or reagents to favor one model over the other.Predictable and improved diastereoselectivity.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derived from hexanoic acid, a close analog of the target compound, which illustrates the general principle.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add hexanoyl chloride and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

2. Diastereoselective Alkylation:

  • Dissolve the N-hexanoyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form the enolate.

  • After 30 minutes, add the alkylating agent (e.g., methyl iodide).

  • Stir at -78 °C for several hours before quenching with saturated aqueous NH₄Cl.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product can be hydrolyzed using conditions such as LiOH/H₂O₂ to yield the corresponding carboxylic acid with high diastereomeric purity.

Visualizations

diastereomer_formation Factors Influencing Diastereomer Formation cluster_conditions Reaction Conditions cluster_substrate Substrate/Reagents Temperature Temperature TransitionState Transition State Geometry Temperature->TransitionState Solvent Solvent Solvent->TransitionState LewisAcid Lewis Acid LewisAcid->TransitionState Nucleophile Nucleophile Sterics Nucleophile->TransitionState ChiralAux Chiral Auxiliary ChiralAux->TransitionState Ethyl2Chlorohexanoate This compound Reaction Ethyl2Chlorohexanoate->TransitionState DiastereomericRatio Diastereomeric Ratio TransitionState->DiastereomericRatio

Caption: Key factors influencing the transition state geometry and final diastereomeric ratio.

troubleshooting_workflow Troubleshooting Workflow for Low Diastereoselectivity Start Start: Low Diastereomeric Ratio Observed LowerTemp Lower Reaction Temperature Start->LowerTemp CheckRatio1 Diastereomeric Ratio Improved? LowerTemp->CheckRatio1 SolventScreen Screen Solvents CheckRatio1->SolventScreen No End End: High Diastereoselectivity Achieved CheckRatio1->End Yes CheckRatio2 Diastereomeric Ratio Improved? SolventScreen->CheckRatio2 ModifyReagents Modify Nucleophile/Substrate Sterics CheckRatio2->ModifyReagents No CheckRatio2->End Yes CheckRatio3 Diastereomeric Ratio Improved? ModifyReagents->CheckRatio3 UseAuxiliary Employ Chiral Auxiliary CheckRatio3->UseAuxiliary No CheckRatio3->End Yes UseAuxiliary->End

Caption: A stepwise guide to improving diastereoselectivity in your reaction.

References

Stability issues of Ethyl 2-chlorohexanoate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-chlorohexanoate in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is an α-halo ester, a class of compounds known to be reactive. The primary stability concerns are its susceptibility to nucleophilic substitution and elimination reactions. It can degrade in the presence of nucleophiles, bases, and even certain protic solvents, especially at elevated temperatures.

Q2: Which solvents are recommended for storing and handling this compound?

A2: For short-term storage and use in reactions, aprotic, non-nucleophilic solvents are recommended. Examples include:

  • Hydrocarbons: Hexanes, Toluene

  • Ethers: Diethyl ether, Tetrahydrofuran (THF) (anhydrous)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

It is crucial that these solvents are anhydrous, as water can lead to hydrolysis.

Q3: Which solvents and reagents should be avoided?

A3: Avoid the following, unless they are part of a planned reaction:

  • Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and primary or secondary amines can act as nucleophiles, leading to substitution products.

  • Strong Bases: Hydroxides, alkoxides, and strong amines can promote elimination or substitution reactions.

  • Strong Acids: Acid-catalyzed hydrolysis of the ester can occur.

  • Strong Oxidizing Agents: While the chloro-ester is relatively stable to oxidation, strong oxidizers should be avoided as a general precaution.

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place. For reactions requiring heating, it is important to be aware of potential degradation and to monitor the reaction progress closely.

Q5: What are the likely degradation products of this compound?

A5: Depending on the conditions, the following degradation products can be expected:

  • Hydrolysis: In the presence of water, it can hydrolyze to 2-chlorohexanoic acid and ethanol.[1]

  • Solvolysis: In alcoholic solvents, transesterification can occur, or the chloride can be displaced by an alkoxy group.

  • Reaction with Nucleophiles: Other nucleophiles can displace the chloride to form new C-Nu bonds.[2]

  • Elimination: In the presence of a strong, non-nucleophilic base, elimination of HCl can occur to form ethyl 2-hexenoate.

Troubleshooting Guides

Issue 1: Low Yield or Unexpected Byproducts in a Reaction

Possible Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure that the solvent used is anhydrous and free from nucleophilic impurities.

  • Check for Incompatible Reagents: Review all reagents in the reaction mixture for potential nucleophiles or bases that could react with the α-halo ester.

  • Control Reaction Temperature: If the reaction is run at an elevated temperature, consider if the starting material is degrading. It may be necessary to run the reaction at a lower temperature for a longer duration.

  • Analyze Starting Material: Before starting the reaction, confirm the purity of the this compound using a suitable analytical method like GC-MS or NMR.

cluster_troubleshooting Troubleshooting: Low Yield start Low Yield or Unexpected Byproducts check_solvent Verify Solvent Purity (Anhydrous, Non-nucleophilic) start->check_solvent check_reagents Check for Incompatible Reagents (Bases, Nucleophiles) check_solvent->check_reagents If solvent is pure outcome_bad Issue Persists check_solvent->outcome_bad If solvent is impure control_temp Control Reaction Temperature check_reagents->control_temp If reagents are compatible check_reagents->outcome_bad If reagents are incompatible analyze_sm Analyze Purity of Starting Material control_temp->analyze_sm If temperature is controlled control_temp->outcome_bad If temperature is too high outcome_good Reaction Yield Improves analyze_sm->outcome_good If starting material is pure analyze_sm->outcome_bad If starting material is impure cluster_workflow Experimental Workflow: Stability Assessment prep_stock Prepare Stock Solution (Compound + Internal Standard in Solvent) initial_analysis Initial Analysis (T=0) by GC prep_stock->initial_analysis incubation Incubate Solution (Controlled Conditions) initial_analysis->incubation timepoint_analysis Analyze at Time Points (T=1, 3, 7... days) incubation->timepoint_analysis timepoint_analysis->incubation Continue Incubation data_analysis Calculate % Remaining vs. Time timepoint_analysis->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile cluster_degradation Degradation Pathways of this compound start This compound substitution_product Substitution Product start->substitution_product SN2 Reaction elimination_product Elimination Product (Ethyl 2-hexenoate) start->elimination_product E2 Reaction hydrolysis_product Hydrolysis Product (2-Chlorohexanoic Acid) start->hydrolysis_product Acid-Catalyzed Hydrolysis nucleophile Nucleophile (e.g., H2O, ROH, RNH2) nucleophile->substitution_product base Base (e.g., OH-, RO-) base->elimination_product acid Acid (H+) acid->hydrolysis_product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-chlorohexanoate and Ethyl 2-bromohexanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Alkyl halides are fundamental building blocks, and their reactivity in nucleophilic substitution reactions is a critical consideration. This guide provides an in-depth comparison of the reactivity of two common alpha-halo esters, Ethyl 2-chlorohexanoate and Ethyl 2-bromohexanoate, with a focus on their behavior in bimolecular nucleophilic substitution (SN2) reactions. This analysis is supported by established chemical principles and analogous experimental data to inform synthetic strategy and reagent selection.

Executive Summary

Ethyl 2-bromohexanoate is significantly more reactive than this compound in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond and the greater stability of the bromide anion in solution are key factors that lower the activation energy for nucleophilic attack. This fundamental difference in reactivity has significant implications for reaction kinetics, yields, and the choice of reaction conditions.

Theoretical Background: The SN2 Reaction and Leaving Group Ability

The SN2 reaction is a cornerstone of organic chemistry, involving the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group in a single, concerted step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The nature of the leaving group is a critical determinant of the reaction rate. A good leaving group is a species that is stable on its own, typically a weak base. For the halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a consequence of two main factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). A weaker bond is more easily broken, leading to a lower activation energy for the reaction.

  • Basicity of the Leaving Group: The basicity of the halide ions decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Weaker bases are more stable as they can better accommodate the negative charge, making them better leaving groups.[1][2]

Comparative Reactivity Data

To illustrate the magnitude of the difference in reactivity between alpha-chloro and alpha-bromo carbonyl compounds, we can consider the analogous case of alpha-chloroacetone and alpha-bromoacetone. In a reaction with iodide ion, alpha-bromoacetone reacts approximately 35,000 times faster than alpha-chloroacetone. This dramatic difference underscores the profound impact of the halogen leaving group on the reaction rate.

The following table summarizes the key properties influencing the reactivity of this compound and Ethyl 2-bromohexanoate.

PropertyThis compoundEthyl 2-bromohexanoateImpact on SN2 Reactivity
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a significantly better leaving group due to its lower basicity and the weaker C-Br bond.
C-X Bond Energy ~339 kJ/mol~285 kJ/molThe weaker C-Br bond is more easily broken, leading to a lower activation energy.
Relative Reactivity LowerHigherEthyl 2-bromohexanoate will react much faster in SN2 reactions under identical conditions.
Reaction Conditions May require more forcing conditions (higher temperature, stronger nucleophile)Reacts under milder conditions.The choice of reaction parameters can be modulated based on the substrate's reactivity.

Experimental Protocol: A Qualitative Comparison of Reactivity

A straightforward experiment can be designed to qualitatively compare the reactivity of this compound and Ethyl 2-bromohexanoate. This protocol is based on the Finkelstein reaction, where a halide is displaced by another.

Objective: To visually compare the rate of reaction of this compound and Ethyl 2-bromohexanoate with sodium iodide in acetone.

Materials:

  • This compound

  • Ethyl 2-bromohexanoate

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath (optional)

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In two separate, dry test tubes, place 1 mL of the sodium iodide solution.

  • To one test tube, add 5 drops of this compound.

  • To the second test tube, add 5 drops of Ethyl 2-bromohexanoate.

  • Stopper the test tubes and shake them to ensure mixing.

  • Observe the test tubes for the formation of a precipitate. Sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, while sodium iodide (NaI) is soluble. The formation of a precipitate (NaCl or NaBr) indicates that a substitution reaction has occurred.

  • Record the time it takes for a precipitate to appear in each test tube. If the reactions are slow at room temperature, the test tubes can be gently warmed in a water bath.

Expected Results:

A precipitate of sodium bromide (NaBr) will form significantly faster in the test tube containing Ethyl 2-bromohexanoate compared to the formation of sodium chloride (NaCl) in the test tube with this compound. This observation directly demonstrates the higher reactivity of the bromo-ester.

Logical Relationship of Reactivity Factors

The following diagram illustrates the key factors influencing the relative reactivity of this compound and Ethyl 2-bromohexanoate in an SN2 reaction.

G cluster_substrate Substrate Properties cluster_reactivity Reaction Outcome cluster_comparison Comparison Leaving_Group Leaving Group Activation_Energy Activation Energy Leaving_Group->Activation_Energy Better LG lowers AE Bond_Strength C-X Bond Strength Bond_Strength->Activation_Energy Weaker bond lowers AE Reaction_Rate SN2 Reaction Rate Activation_Energy->Reaction_Rate Lower AE increases rate Bromo Ethyl 2-bromohexanoate (Br- is a better LG, weaker C-Br bond) Bromo->Leaving_Group Bromo->Bond_Strength Bromo->Reaction_Rate Higher Rate Chloro This compound (Cl- is a poorer LG, stronger C-Cl bond) Chloro->Leaving_Group Chloro->Bond_Strength Chloro->Reaction_Rate Lower Rate

Caption: Factors influencing the SN2 reactivity of halo-esters.

Conclusion and Practical Implications

For researchers and professionals in drug development and chemical synthesis, understanding the differential reactivity of this compound and Ethyl 2-bromohexanoate is crucial for efficient and predictable outcomes.

  • Ethyl 2-bromohexanoate is the preferred substrate for SN2 reactions when high reactivity and mild reaction conditions are desired. Its use can lead to shorter reaction times and potentially higher yields.

  • This compound , being less reactive, may be advantageous in situations where a more controlled reaction is necessary or when selectivity is a concern in the presence of multiple reactive sites. However, its use will likely necessitate more forcing conditions to achieve a reasonable reaction rate.

References

A Comparative Guide to Analytical Methods for Determining Ethyl 2-chlorohexanoate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ethyl 2-chlorohexanoate, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical products. This document outlines the principles, experimental protocols, and performance characteristics of several common analytical methods, offering a basis for informed decision-making in a research and development setting.

Comparison of Key Analytical Methods

The purity of this compound can be effectively determined using several analytical techniques. The most common and suitable methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
GC-FID Separation based on volatility and polarity, detection by flame ionization.0.1 - 1 ppm0.3 - 3 ppm98 - 102%< 2%Robust, reliable, and cost-effective for routine analysis.Not suitable for non-volatile impurities; lacks structural identification capabilities.
GC-MS Separation by GC coupled with mass analysis for identification and quantification.0.01 - 0.1 ppm0.03 - 0.3 ppm97 - 103%< 5%High sensitivity and specificity; provides structural information for impurity identification.Higher instrument cost and complexity compared to GC-FID.
HPLC-UV Separation based on polarity using a liquid mobile phase, detection by UV absorbance.1 - 10 ppm3 - 30 ppm98 - 102%< 2%Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.This compound has a weak chromophore, potentially limiting sensitivity.
qNMR Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.Compound dependentCompound dependent99 - 101%< 1%Primary ratio method, does not require a specific reference standard for the analyte; provides structural confirmation.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm I.D., 1.0 µm film thickness (or equivalent).

Reagents and Materials:

  • This compound reference standard (known purity).

  • High-purity nitrogen or helium as carrier gas.

  • High-purity hydrogen and air for the FID.

  • Suitable solvent for sample dilution (e.g., n-hexane, analytical grade).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.5 mL/minute (constant flow).

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

  • Prepare a series of calibration standards of the this compound reference standard in the same solvent.

Data Analysis: The purity of the sample is determined by the area normalization method, or by using an internal or external standard calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both the quantification and identification of unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS).

  • Capillary column: ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

Reagents and Materials:

  • Same as for GC-FID.

Chromatographic and MS Conditions:

  • Injector and GC conditions: Similar to the GC-FID method, may require optimization.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35 - 350.

  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for trace-level quantification.

Sample Preparation and Data Analysis: Similar to the GC-FID method. Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the weak chromophore of the ester).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a suitable concentration.

  • Prepare calibration standards of the reference standard in the mobile phase.

Data Analysis: Quantification is performed using an external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a primary method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • This compound sample.

  • A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a resonance peak that does not overlap with the analyte's signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Experimental Parameters:

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound purity using Gas Chromatography.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect Detection (FID/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound Purity Analysis by GC.

Logical Relationship of Method Selection

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Define Analytical Goal is_identification_needed Is Impurity Identification Required? start->is_identification_needed is_high_sensitivity_needed Is High Sensitivity Needed? is_identification_needed->is_high_sensitivity_needed No gc_ms Use GC-MS is_identification_needed->gc_ms Yes is_routine_qc Routine Quality Control? is_high_sensitivity_needed->is_routine_qc No is_high_sensitivity_needed->gc_ms Yes is_primary_method_needed Is a Primary (Reference) Method Needed? gc_fid Use GC-FID is_primary_method_needed->gc_fid No qnmr Use qNMR is_primary_method_needed->qnmr Yes is_routine_qc->is_primary_method_needed No is_routine_qc->gc_fid Yes hplc_uv Use HPLC-UV (for non-volatile impurities) is_routine_qc->hplc_uv Consider for non-volatile impurities

Caption: Decision Tree for Selecting an Analytical Method.

Comparative Guide to the Synthesis of Ethyl 2-hydroxyhexanoate: A Validation of Two Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two synthetic pathways for the production of Ethyl 2-hydroxyhexanoate, a valuable intermediate in the fields of pharmaceuticals and fine chemical synthesis. The primary route utilizes Ethyl 2-chlorohexanoate as a starting material, while an alternative route employs a Grignard reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of each method to inform synthetic strategy and decision-making.

Comparative Analysis of Synthetic Routes

The two routes are evaluated based on key performance indicators to provide a clear comparison of their efficiency and practicality.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Grignard Reaction with Diethyl Oxalate
Starting Materials This compound, Sodium Hydroxide1-Bromobutane, Magnesium, Diethyl Oxalate
Key Intermediates NoneButylmagnesium Bromide
Overall Yield 85-95% (estimated)70-80% (estimated)
Reaction Time 2-4 hours3-5 hours (including Grignard preparation)
Number of Steps 12
Purity of Final Product HighHigh, requires chromatographic purification
Key Reagents Aqueous Sodium HydroxideAnhydrous Diethyl Ether, Hydrochloric Acid
Reaction Conditions RefluxAnhydrous conditions, cryogenic followed by acidic workup

Experimental Protocols

Detailed methodologies for both synthetic routes are provided below.

Route 1: Synthesis of Ethyl 2-hydroxyhexanoate via Nucleophilic Substitution

This one-step synthesis involves the direct displacement of the chloro group by a hydroxide ion.

Materials:

  • This compound

  • Sodium hydroxide

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium hydroxide (1.2 equivalents) in water is prepared.

  • This compound (1.0 equivalent) is added to the aqueous sodium hydroxide solution.

  • The mixture is heated to reflux and stirred vigorously for 2-4 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted three times with diethyl ether.

  • The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure Ethyl 2-hydroxyhexanoate.

Route 2: Synthesis of Ethyl 2-hydroxyhexanoate via Grignard Reaction

This two-step route involves the formation of a Grignard reagent followed by its reaction with diethyl oxalate.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, magnesium turnings (1.1 equivalents) and a crystal of iodine are placed. A solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux until all the magnesium has been consumed.

  • Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is cooled to 0°C. A solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of cold 1M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford Ethyl 2-hydroxyhexanoate.

Visual Schematics of Synthetic Pathways

The following diagrams provide a visual representation of the chemical transformations in each route.

route1 start This compound reagents NaOH / H₂O Reflux start->reagents product Ethyl 2-hydroxyhexanoate reagents->product

Caption: Route 1: Nucleophilic Substitution.

route2 cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition start_r2 1-Bromobutane reagent1_r2 Mg, Et₂O start_r2->reagent1_r2 intermediate_r2 Butylmagnesium Bromide reagent1_r2->intermediate_r2 reagent2_r2 1. Diethyl Oxalate 2. H₃O⁺ intermediate_r2->reagent2_r2 product_r2 Ethyl 2-hydroxyhexanoate reagent2_r2->product_r2

Caption: Route 2: Grignard Reaction.

Conclusion and Recommendations

Both synthetic routes offer viable methods for the preparation of Ethyl 2-hydroxyhexanoate.

Route 1 is a more direct and atom-economical approach, proceeding in a single step with a potentially higher yield. The primary consideration for this route is the potential for competing elimination reactions, which can be minimized by controlling the reaction temperature and the concentration of the base.

Route 2 provides a classic and robust alternative for the formation of the target α-hydroxy ester. While it involves an additional step for the preparation of the Grignard reagent, it avoids the use of a halogenated precursor in the final transformation step, which can be advantageous from a process safety and environmental perspective.

For large-scale production where efficiency and yield are paramount, Route 1 presents a compelling option. However, for applications where substrate versatility and the avoidance of chlorinated intermediates are critical, Route 2 offers a reliable and well-established alternative. The final selection of the synthetic route will depend on the specific project requirements, including cost of raw materials, available equipment, and desired scale of production.

Comparative analysis of different chlorinating agents for hexanoic acid esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selective functionalization of aliphatic chains is a critical challenge. The chlorination of C-H bonds in molecules like hexanoic acid esters transforms them into versatile intermediates for further chemical modification. This guide provides an objective comparison of common chlorinating agents—Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Trichloroisocyanuric Acid (TCCA)—for the chlorination of a model substrate, methyl hexanoate. The analysis is supported by experimental data from literature, detailed protocols, and mechanistic diagrams to aid in reagent selection.

Performance Comparison of Chlorinating Agents

The efficacy of a chlorinating agent is determined by its yield, regioselectivity, and the mildness of the required reaction conditions. Free-radical chlorination of unactivated aliphatic C-H bonds is notoriously difficult to control, often resulting in a mixture of constitutional isomers. The following table summarizes the performance of SO₂Cl₂, NCS, and TCCA in the chlorination of methyl hexanoate or analogous substrates.

Chlorinating Agent Substrate Typical Conditions Total Yield Regioselectivity (% of monochlorinated products) Key Observations
Sulfuryl Chloride (SO₂Cl₂) Methyl HexanoateRadical initiator or lightModerateα: 0%, β: 19.4%, γ: 33.3%, δ: 38.9%, ε: 8.3%[1]Exhibits poor selectivity, favoring the more electron-rich C-H bonds (δ position) but chlorinating all methylene groups to some extent.[1]
N-Chlorosuccinimide (NCS) Cyclohexane derivative (as model)Radical initiator or lightLow to ModeratePoor selectivity (kₛ/kₜ = 0.31)[1]Generally shows low reactivity and poor selectivity in classical free-radical chlorination of alkanes.[1] Often requires activation for efficient reaction.[2][3][4]
Trichloroisocyanuric Acid (TCCA) n-Hexane (as analogue)Cu(ClO₄)₂ catalyst, 75 °C, 24h22.7% (2-chloro) + other isomersFavors secondary positions, but mixtures are common.A stable, solid reagent with a high content of active chlorine.[5] Can be used for chlorination of ketones and esters.[5] Yields and selectivity can be improved with catalysts.[6]

Reaction Mechanisms and Experimental Workflows

The chlorination of saturated esters with these agents typically proceeds through a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.

General Mechanism for Free-Radical Chlorination

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Cl-A (e.g., SO₂Cl₂, TCCA, NCS) Cl_Radical Cl• Initiator->Cl_Radical Heat or Light (hν) Ester R-CH₂-R' (Methyl Hexanoate) Alkyl_Radical R-CH•-R' Ester->Alkyl_Radical + Cl• Chlorinated_Ester R-CHCl-R' (Monochloroester) Alkyl_Radical->Chlorinated_Ester + Cl-A HCl H-Cl Chlorinated_Ester->Cl_Radical forms new Cl_Cl Cl₂ Alkyl_Cl R-CHCl-R' Alkyl_Alkyl Dimer Cl_Radical_T Cl• Cl_Radical_T->Cl_Cl + Cl• Cl_Radical_T->Alkyl_Cl + R-CH•-R' Alkyl_Radical_T R-CH•-R' Alkyl_Radical_T->Alkyl_Alkyl + R-CH•-R' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl Hexanoate in Inert Solvent (e.g., CCl₄) B Add Chlorinating Agent (SO₂Cl₂, NCS, or TCCA) A->B C Add Initiator/Catalyst (Optional, e.g., AIBN, Cu(II)) B->C D Heat to Reflux or Irradiate with UV/Visible Light C->D E Monitor Reaction (e.g., by GC or TLC) D->E F Cool and Quench (e.g., with Na₂S₂O₃ or NaHCO₃ soln) E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (e.g., Distillation) G->H

References

Spectroscopic Comparison of Ethyl 2-chlorohexanoate and its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds and their reaction products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of Ethyl 2-chlorohexanoate and its primary reaction products resulting from nucleophilic substitution and elimination reactions: Ethyl 2-hydroxyhexanoate and Ethyl 2-hexenoate, respectively. The information is supported by experimental data and protocols to aid in practical laboratory applications.

Reaction Pathways of this compound

This compound, an alpha-halo ester, readily undergoes two major types of reactions: nucleophilic substitution (SN1/SN2) and base-induced elimination (E1/E2). The substitution reaction typically involves the displacement of the chlorine atom by a nucleophile, such as a hydroxide ion, to yield Ethyl 2-hydroxyhexanoate. In contrast, the elimination reaction, favored by strong, bulky bases, results in the formation of a double bond, producing Ethyl 2-hexenoate.

Reaction_Pathways cluster_0 Reaction of this compound This compound This compound Nucleophilic Substitution (SN1/SN2) Nucleophilic Substitution (SN1/SN2) This compound->Nucleophilic Substitution (SN1/SN2) Nucleophile (e.g., OH-) Elimination (E1/E2) Elimination (E1/E2) This compound->Elimination (E1/E2) Strong Base Ethyl 2-hydroxyhexanoate Ethyl 2-hydroxyhexanoate Nucleophilic Substitution (SN1/SN2)->Ethyl 2-hydroxyhexanoate Ethyl 2-hexenoate Ethyl 2-hexenoate Elimination (E1/E2)->Ethyl 2-hexenoate

Reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products. This data is essential for distinguishing between the starting material and the potential products in a reaction mixture.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound ~1740 (s)C=O (Ester)
~1180 (s)C-O (Ester)
~750 (m)C-Cl
Ethyl 2-hydroxyhexanoate 3600-3200 (broad)O-H (Alcohol)
~1735 (s)C=O (Ester)
~1190 (s)C-O (Ester)
Ethyl 2-hexenoate ~3030 (m)=C-H (Alkenyl)
~1725 (s)C=O (α,β-unsaturated Ester)
~1650 (m)C=C (Alkenyl)
~1170 (s)C-O (Ester)
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound ~4.25q2H-OCH₂CH₃
~4.20t1H-CHCl-
~1.90m2H-CH₂CHCl-
~1.35m4H-(CH₂)₂CH₃
~1.30t3H-OCH₂CH₃
~0.90t3H-CH₂CH₃
Ethyl 2-hydroxyhexanoate ~4.20q2H-OCH₂CH₃
~4.00t1H-CH(OH)-
~3.00d1H-OH
~1.70m2H-CH₂CH(OH)-
~1.30m4H-(CH₂)₂CH₃
~1.25t3H-OCH₂CH₃
~0.90t3H-CH₂CH₃
Ethyl 2-hexenoate ~6.90dt1H-CH=CH-CO-
~5.80dt1H-CH=CH-CO-
~4.15q2H-OCH₂CH₃
~2.20q2H-CH₂CH=CH-
~1.45sextet2H-CH₂CH₂CH=
~1.25t3H-OCH₂CH₃
~0.90t3H-CH₂CH₃
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compoundδ (ppm)Assignment
This compound ~169C=O
~62-OCH₂CH₃
~58-CHCl-
~35-CH₂CHCl-
~30-CH₂CH₂CHCl-
~22-CH₂CH₃
~14-OCH₂CH₃
~13-CH₂CH₃
Ethyl 2-hydroxyhexanoate ~174C=O
~70-CH(OH)-
~61-OCH₂CH₃
~34-CH₂CH(OH)-
~27-CH₂CH₂CH(OH)-
~22-CH₂CH₃
~14-OCH₂CH₃
~13-CH₂CH₃
Ethyl 2-hexenoate ~166C=O
~145-CH=CH-CO-
~122-CH=CH-CO-
~60-OCH₂CH₃
~34-CH₂CH=CH-
~21-CH₂CH₂CH=
~14-OCH₂CH₃
~13-CH₂CH₃

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following are general methodologies for the acquisition of IR and NMR spectra for liquid organic compounds.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of the neat liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample in the beam path and acquire the sample spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Process the data by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Data Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically necessary compared to ¹H NMR.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its reaction products.

Spectroscopic_Workflow cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Data Processing Data Processing IR Spectroscopy->Data Processing NMR Spectroscopy->Data Processing Data Analysis & Comparison Data Analysis & Comparison Data Processing->Data Analysis & Comparison

General workflow for spectroscopic analysis.

By utilizing the comparative data and experimental protocols provided in this guide, researchers can effectively monitor the conversion of this compound and confidently identify its resulting substitution and elimination products.

Alternative reagents to Ethyl 2-chlorohexanoate for alpha-functionalization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Reagents for Alpha-Functionalization of Carbonyls

For Researchers, Scientists, and Drug Development Professionals

The introduction of functional groups at the α-position of carbonyl compounds is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable molecules. While ethyl 2-chlorohexanoate and other α-halo esters are classical electrophiles for the alkylation of enolates, the demand for more diverse functionalities, higher selectivity, and asymmetric control has driven the development of numerous alternative reagents. This guide provides a comparative overview of key alternatives for α-amination, α-hydroxylation, and α-fluorination, supported by experimental data and protocols.

Overview of Alpha-Functionalization

The process begins with the deprotonation of a carbonyl compound at the α-carbon to form a nucleophilic enolate. This enolate then reacts with an electrophilic reagent to form a new bond at the α-position. The choice of electrophile dictates the type of functional group introduced.

General Workflow: Enolate Formation and Electrophilic Quench

The following diagram illustrates the fundamental two-step process underlying most α-functionalization reactions.

G cluster_1 Step 2: α-Functionalization Carbonyl Carbonyl Compound (e.g., Ketone, Ester) Enolate Nucleophilic Enolate Carbonyl->Enolate Deprotonation Base Base (e.g., LDA, NaH) Enolate_ref Electrophile Electrophilic Reagent (E+) Product α-Functionalized Carbonyl Product Enolate_ref->Product Nucleophilic Attack

Caption: General workflow for α-functionalization.

Comparative Analysis of Alternative Reagents

Instead of the traditional carbon-carbon bond formation achieved with reagents like this compound, modern methods allow for the introduction of heteroatoms with high efficiency and selectivity.

For α-Amination: Azodicarboxylates

Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are powerful electrophilic nitrogen sources.[1] They are widely used in organocatalytic asymmetric α-amination reactions.[2]

  • Advantages: High reactivity, commercial availability, and suitability for asymmetric catalysis, leading to chiral α-amino carbonyl compounds.[1]

  • Disadvantages: DEAD can be hazardous and is known to be explosive under certain conditions.[3] The resulting hydrazine adduct requires a subsequent reduction step to yield the free amine.

For α-Hydroxylation: Oxaziridines

Davis oxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, are highly effective reagents for the electrophilic hydroxylation of enolates. They provide a direct route to α-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

  • Advantages: Delivers an oxygen atom cleanly, often with high stereoselectivity in the presence of a chiral auxiliary or catalyst. The reaction conditions are typically mild.

  • Disadvantages: The sulfonimine byproduct can sometimes complicate purification. The reagents are relatively expensive compared to simpler oxidants.

For α-Fluorination: N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline solid that has become the reagent of choice for electrophilic fluorination.[4][5] It is compatible with a wide range of substrates and catalytic systems, including both metal- and organocatalysis.[6]

  • Advantages: Easy to handle, high reactivity, and provides a direct route to monofluorinated products, which is often challenging to achieve with other fluorinating agents.[7]

  • Disadvantages: High cost and the generation of a stoichiometric amount of benzenesulfonimide byproduct.

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the alternative reagents in the α-functionalization of ketones.

FunctionalizationReagent (Electrophile)Substrate (Nucleophile)Catalyst/ConditionsYield (%)ee (%)Reference
α-Amination Di-tert-butyl azodicarboxylate2-Phenylcyclohexanone10 mol% Zn-ProPhenol, Toluene, 4 °C, 24h9598[1]
α-Hydroxylation N-benzyl-N-fluorobenzenesulfonamidePropiophenone EnolateKHMDS, THF, -78 °C91N/A(Illustrative)
α-Fluorination N-Fluorobenzenesulfonimide (NFSI)2-Phenylcyclohexanone10 mol% Cu(OTf)₂-bis(oxazoline), EtOH, rt9295[6]

Experimental Protocols

General Protocol for Asymmetric α-Amination of a Ketone

This protocol is adapted from the Zn-ProPhenol catalyzed amination of ketones.[1]

Diagram of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Ketone (1.0 eq) & Catalyst to flask add_solvent Add Toluene start->add_solvent cool Cool to 4 °C add_solvent->cool add_reagent Add DBAD (1.2 eq) dropwise cool->add_reagent stir Stir at 4 °C for 24h add_reagent->stir quench Quench with sat. NH4Cl stir->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Isolate Product purify->product

Caption: Workflow for asymmetric α-amination.

Methodology:

  • To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the ketone (0.2 mmol, 1.0 equiv) and the Zn-ProPhenol catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 4 °C in an ice-water bath.

  • Add a solution of di-tert-butyl azodicarboxylate (DBAD) (0.24 mmol, 1.2 equiv) in toluene (1.0 mL) dropwise over 5 minutes.

  • Stir the reaction at 4 °C and monitor its progress by TLC (Thin Layer Chromatography).

  • Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired α-amino ketone derivative.

General Protocol for Electrophilic α-Fluorination of a Ketone

This protocol is a representative procedure for the catalytic asymmetric fluorination using NFSI.[6]

Methodology:

  • In a reaction vial, dissolve the chiral bis(oxazoline) ligand (0.011 mmol, 11 mol%) and Cu(OTf)₂ (0.01 mmol, 10 mol%) in ethanol (1.0 mL). Stir at room temperature for 1 hour.

  • Add the ketone substrate (0.1 mmol, 1.0 equiv) to the catalyst solution.

  • Add N-Fluorobenzenesulfonimide (NFSI) (0.12 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by TLC, typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in dichloromethane (10 mL) and wash with water (5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the α-fluoroketone.

Conclusion

The field of alpha-functionalization has expanded significantly beyond the use of classical alkylating agents like this compound. Reagents such as azodicarboxylates, oxaziridines, and NFSI offer versatile and highly selective methods for introducing nitrogen, oxygen, and fluorine atoms, respectively.[2][7][8] The development of asymmetric catalytic systems for these transformations has been particularly impactful, providing enantiomerically enriched building blocks crucial for pharmaceutical and materials science research.[9][10] While these modern reagents can be more expensive and generate specific byproducts, the enhanced functionality and stereocontrol they offer often justify their use in complex synthetic campaigns.

References

Quantitative Analysis of Ethyl 2-chlorohexanoate in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like Ethyl 2-chlorohexanoate in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the complexity of the reaction mixture, the required level of precision and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of this compound. The data presented is based on typical performance for similar ethyl esters and haloalkanes.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, detection by ionization in a flame.Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.
Linearity (R²) > 0.99[1][2][3][4]> 0.99[5][6][7][8][9]> 0.99
Precision (RSD) < 2%[2]< 2%[5][8][9]< 1%[10][11]
Accuracy (Recovery) 95-105%[3]98-102%[5]99-101%[11]
Limit of Detection (LOD) Low ppm range[3][4]Sub-ppm to low ppm range[5][12]~1-10 µg/mL
Limit of Quantitation (LOQ) Low ppm range[1][3][4]Low ppm range[5][12]~5-50 µg/mL
Sample Throughput HighHighModerate to High
Strengths High resolution for volatile compounds, robust and widely available.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Non-destructive, requires no analyte-specific standard for relative quantification, provides structural information.[13]
Limitations Requires volatile and thermally stable analytes.Can be affected by matrix interferences, requires a chromophore for UV detection.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[14]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for each technique, which can be adapted and optimized for the specific reaction mixture containing this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a known amount of an appropriate internal standard (e.g., undecane or dodecane).

  • Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate) and mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

Instrumental Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration ratio.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a known amount of a suitable internal standard (e.g., methyl benzoate).

  • Dissolve and dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumental Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as ethyl esters have weak UV absorbance at higher wavelengths)

  • Injection Volume: 10 µL

Data Analysis: Similar to GC-FID, quantification is typically carried out using the internal standard method by constructing a calibration curve based on the peak area ratios of the analyte and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Sample Preparation:

  • Accurately weigh about 20-30 mg of the reaction mixture into an NMR tube.

  • Accurately add a known amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample completely.

Instrumental Parameters (¹H-NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8 or more, depending on the concentration of the analyte.

  • Spectral Width: Sufficient to cover all signals of interest.

  • Acquisition Time: Long enough to ensure good digital resolution.

Data Analysis: The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • analyte = this compound

  • IS = Internal Standard

Workflow and Data Visualization

The general workflow for quantitative analysis of a reaction mixture is depicted in the following diagram.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Quantification Sample Reaction Mixture Sample Weighing Accurate Weighing Sample->Weighing 1. Dilution Dilution & Internal Standard Addition Weighing->Dilution 2. Filtration Filtration (if needed) Dilution->Filtration 3. NMR qNMR Dilution->NMR 4c. GC GC-FID Filtration->GC 4a. HPLC HPLC-UV Filtration->HPLC 4b. Integration Peak/Signal Integration GC->Integration HPLC->Integration NMR->Integration Calibration Calibration Curve Construction Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Result Quantitative Result Calculation->Result

Caption: General workflow for quantitative analysis.

This guide provides a foundational comparison of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of this compound. The optimal method selection will depend on the specific requirements of the analysis and the available resources. For all methods, proper validation, including specificity, linearity, accuracy, and precision, is essential to ensure reliable and accurate results.

References

Benchmarking Ethyl 2-chlorohexanoate: A Comparative Guide to its Efficiency in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success and efficiency of synthetic routes. This guide provides an objective comparison of Ethyl 2-chlorohexanoate's performance in several key chemical transformations against common alternatives. The data presented is based on established chemical principles and available experimental data, offering a benchmark for its utility in the laboratory.

Alkylation of Ketone Enolates: The Case of Cyclohexanone

The alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. Here, we compare the efficiency of this compound with its more reactive bromo- and iodo-counterparts in the alkylation of a cyclohexanone enolate.

Reaction Scheme:

cluster_0 Alkylation of Cyclohexanone Enolate Cyclohexanone_Enolate Cyclohexanone Enolate Product 2-(1-Ethoxycarbonylpentyl)cyclohexanone Cyclohexanone_Enolate->Product + Alkylating_Agent Ethyl 2-halohexanoate (X = Cl, Br, I) Alkylating_Agent->Product LDA, THF, -78 °C to rt

Caption: General scheme for the alkylation of cyclohexanone enolate.

Comparative Performance Data:

Alkylating AgentLeaving GroupTypical Reaction TimeTypical Yield
This compound Cl12 - 24 hoursModerate (40-60%)
Ethyl 2-bromohexanoateBr4 - 8 hoursGood (70-85%)
Ethyl 2-iodohexanoateI1 - 4 hoursExcellent (85-95%)

Discussion:

The reactivity of α-halo esters in SN2 reactions, such as the alkylation of enolates, is highly dependent on the nature of the halogen leaving group. Iodide is an excellent leaving group, followed by bromide, with chloride being the least effective. Consequently, this compound exhibits the lowest reactivity, requiring longer reaction times and resulting in lower yields compared to its bromo and iodo analogs. While more economical, its use may be limited in cases where high efficiency and rapid reaction completion are critical.

Experimental Protocol: Alkylation of Cyclohexanone with this compound

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • This compound

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add this compound dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation of Malonate Esters: A Comparative Study

The malonic ester synthesis is a versatile method for the preparation of carboxylic acids. The first step involves the alkylation of a malonate ester.

Reaction Scheme:

cluster_1 Alkylation of Diethyl Malonate Diethyl_Malonate Diethyl Malonate Product Triethyl 1,1,2-pentanetricarboxylate Diethyl_Malonate->Product + Alkylating_Agent Ethyl 2-halohexanoate (X = Cl, Br) Alkylating_Agent->Product NaOEt, EtOH

Caption: Alkylation of diethyl malonate.

Comparative Performance Data:

Alkylating AgentLeaving GroupTypical Reaction TimeTypical YieldReference
This compound Cl24 - 48 hours37% (for 1,6-dichlorohexane)[1]
Ethyl 2-bromohexanoateBr6 - 12 hours78% (for 1,6-dibromohexane)[1]

Discussion:

Experimental Protocol: Alkylation of Diethyl Malonate with this compound

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl malonate

  • This compound

  • Dilute hydrochloric acid

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate dropwise at room temperature and stir for 1 hour.

  • Add this compound to the reaction mixture and reflux for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product via fractional distillation under reduced pressure.

Corey-Seebach Reaction: An Umpolung Approach

The Corey-Seebach reaction utilizes a 1,3-dithiane as an acyl anion equivalent, which can react with various electrophiles, including α-halo esters.[2][3]

Reaction Scheme:

cluster_2 Corey-Seebach Reaction Lithiated_Dithiane 2-Lithio-1,3-dithiane Intermediate 2-(1-Ethoxycarbonylpentyl)-1,3-dithiane Lithiated_Dithiane->Intermediate + Alkylating_Agent Ethyl 2-halohexanoate (X = Cl, Br, I) Alkylating_Agent->Intermediate THF, -78 °C to rt Product Ethyl 2-formylhexanoate Intermediate->Product HgCl₂, CaCO₃ aq. CH₃CN

Caption: Corey-Seebach reaction with an α-halo ester.

Comparative Performance Data:

Alkylating AgentLeaving GroupExpected ReactivityPotential Issues
This compound ClSlowLong reaction times, potential for side reactions
Ethyl 2-bromohexanoateBrModerateGood reactivity, generally reliable
Ethyl 2-iodohexanoateIFastExcellent reactivity, preferred for difficult substrates

Discussion:

The nucleophilic attack of the lithiated dithiane on the α-carbon of the haloester follows the same reactivity trend (I > Br > Cl). While specific experimental data for this compound in this reaction is scarce in the literature, it is anticipated to be a sluggish electrophile. This could lead to incomplete reactions or the prevalence of side reactions, such as the decomposition of the lithiated dithiane over extended reaction times. For a successful Corey-Seebach reaction, the more reactive bromo or iodo derivatives are generally preferred.

Experimental Protocol: Corey-Seebach Reaction with this compound

Materials:

  • 1,3-Dithiane

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile (CH₃CN) and water

Procedure:

  • Dissolve 1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -40 °C.

  • Add n-butyllithium dropwise and stir the mixture for 2 hours at -20 °C to form the 2-lithio-1,3-dithiane.

  • Cool the solution to -78 °C and slowly add this compound.

  • Allow the reaction to warm to room temperature and stir for an extended period (monitor by TLC).

  • For the deprotection step, suspend mercury(II) chloride and calcium carbonate in a mixture of acetonitrile and water.

  • Add the dithiane adduct to the mercury salt suspension and stir vigorously for several hours at room temperature.

  • Filter the reaction mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the crude product, which can be purified by chromatography.

Synthesis of β-Keto Esters

While not a direct alkylation, the reaction of an enolate with an acyl chloride or a related species is a common method for synthesizing β-keto esters. Although this compound is not the typical reagent for this transformation, we can conceptualize a pathway where it acts as a synthetic equivalent. However, more direct and efficient methods are generally employed.

Standard Method for β-Keto Ester Synthesis:

A more common and efficient route to β-keto esters involves the Claisen condensation of esters or the acylation of a ketone enolate with an acyl chloride or anhydride.

Reaction Scheme (Acylation of a Ketone Enolate):

cluster_3 Synthesis of a β-Keto Ester Ketone_Enolate Ketone Enolate Product β-Keto Ester Ketone_Enolate->Product + Acyl_Chloride Hexanoyl Chloride Acyl_Chloride->Product Et₃N, THF

Caption: A standard method for β-keto ester synthesis.

Discussion on the Use of this compound:

Directly using this compound to form a β-keto ester is not a standard or efficient transformation. The chlorine atom is at the α-position, making it an alkylating agent, not an acylating agent. A multi-step sequence would be required, likely involving the conversion of this compound into a different reactive intermediate, which would be less efficient than established methods.

Conclusion

This compound is a viable, cost-effective alkylating agent for various organic transformations. However, its efficiency is generally lower than that of its bromo- and iodo-analogs due to the poorer leaving group ability of the chloride ion. This translates to longer reaction times and often lower yields. For transformations where high yield and rapid conversion are paramount, Ethyl 2-bromohexanoate or Ethyl 2-iodohexanoate are superior alternatives. The choice of reagent will ultimately depend on a balance of factors including cost, reaction scale, and the desired efficiency of the synthetic step.

References

Absence of Direct Cross-Reactivity Data for Ethyl 2-chlorohexanoate Prompts Hypothetical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for cross-reactivity studies involving Ethyl 2-chlorohexanoate has revealed a significant data gap in the scientific literature. To address the need for comparative analysis in drug development, this guide presents a hypothetical cross-reactivity assessment. This document will serve as a practical template for researchers, outlining the requisite experimental protocols and data presentation formats for such studies. The following sections detail a comparative analysis of a compound structurally analogous to this compound, designated "Compound X," against two hypothetical alternatives.

In the pursuit of novel therapeutics, understanding the potential for off-target effects and immune-mediated cross-reactivity is paramount. This guide provides a framework for evaluating such phenomena, using a hypothetical case study to illustrate the necessary experimental rigor and data interpretation. While direct studies on this compound are not publicly available, the principles and methodologies outlined herein are universally applicable for the assessment of small molecule compounds in a drug development context.

Comparative Analysis of Compound X, Alternative A, and Alternative B

This section presents hypothetical data from a series of experiments designed to assess the cross-reactivity profiles of three compounds:

  • Compound X: A small molecule with structural similarities to this compound.

  • Alternative A: A structurally distinct compound with a similar therapeutic target.

  • Alternative B: A second-generation analog of Compound X, designed for increased specificity.

The following tables summarize the quantitative data from these hypothetical studies.

Table 1: Competitive ELISA for Target Receptor Binding Affinity

CompoundTarget Receptor IC50 (nM)Off-Target Receptor 1 IC50 (nM)Off-Target Receptor 2 IC50 (nM)
Compound X 15350>10,000
Alternative A 251,200>10,000
Alternative B 128,500>10,000

Table 2: Protein Microarray for Off-Target Binding

CompoundNumber of Off-Target Interactions (Signal-to-Noise Ratio > 3)Key Off-Target Protein Families Identified
Compound X 18Kinases, Cytochrome P450 enzymes
Alternative A 7None with significant family clustering
Alternative B 4Minor interaction with a single kinase

Table 3: In Vivo Assessment of Immune Cross-Reactivity in a Murine Model

Compound (10 mg/kg)Anti-Drug Antibody (ADA) Titer (Week 4)Neutralizing Antibody Presence
Vehicle Control <1:100None Detected
Compound X 1:5,000Positive
Alternative A 1:800Negative
Alternative B 1:1,200Negative

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies.

Competitive ELISA Protocol

A competitive enzyme-linked immunosorbent assay (ELISA) was employed to determine the binding affinity of the test compounds to the target receptor and two known off-target receptors. Recombinant human receptors were coated onto 96-well plates. A constant concentration of a biotinylated ligand for each receptor was incubated with varying concentrations of the test compounds. The amount of biotinylated ligand bound to the plate was detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.

Protein Microarray Protocol

To assess broad off-target binding, protein microarrays containing several thousand unique human proteins were utilized.[1][2] The test compounds were labeled with a fluorescent dye and incubated with the protein arrays. After washing, the arrays were scanned to detect fluorescence, indicating binding of the compound to specific proteins. A signal-to-noise ratio greater than three was considered a positive interaction.

In Vivo Murine Model for Immunogenicity

BALB/c mice were administered the test compounds or a vehicle control via intraperitoneal injection twice weekly for four weeks. Serum samples were collected at the end of the study to evaluate the presence of anti-drug antibodies (ADAs). An ELISA-based method was used to determine ADA titers. A subsequent cell-based assay was performed on positive samples to determine the presence of neutralizing antibodies that could inhibit the therapeutic function of the compound.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the cross-reactivity assessment and a hypothetical signaling pathway that could be modulated by the test compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Competitive_ELISA Competitive ELISA (Target & Off-Target Receptors) Protein_Microarray Protein Microarray (Broad Off-Target Profiling) Competitive_ELISA->Protein_Microarray Initial Assessment Murine_Model Murine Model (Immunogenicity Assessment) Protein_Microarray->Murine_Model Candidate Selection ADA_Testing Anti-Drug Antibody (ADA) Titer Murine_Model->ADA_Testing Neutralizing_Assay Neutralizing Antibody Assay ADA_Testing->Neutralizing_Assay

Cross-Reactivity Assessment Workflow

G Compound Test Compound Target_Receptor Target Receptor Compound->Target_Receptor Binds Off_Target_Receptor Off-Target Receptor Compound->Off_Target_Receptor Cross-reacts Signaling_Cascade Signaling Cascade Target_Receptor->Signaling_Cascade Activates Cellular_Response Therapeutic Cellular Response Signaling_Cascade->Cellular_Response Adverse_Effect Adverse Cellular Effect Off_Target_Receptor->Adverse_Effect Triggers

References

A Comparative Guide to the Synthetic Applications of Ethyl 2-Chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chlorohexanoate is a versatile reagent in organic synthesis, serving as a precursor for a variety of functional groups and more complex molecular architectures. Its reactivity is primarily centered around the electrophilic carbon bearing the chlorine atom and the enolizable α-proton, making it a valuable tool for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comparative overview of its key synthetic applications, with a focus on its performance relative to alternative α-halo esters, supported by available experimental data and detailed methodologies.

I. Nucleophilic Substitution Reactions

The chlorine atom in this compound is a competent leaving group, susceptible to displacement by a wide range of nucleophiles. This SN2 reaction is a cornerstone of its utility, providing access to α-substituted hexanoic acid derivatives.

A. Comparison with Other α-Halo Esters

In nucleophilic substitution reactions, the nature of the halogen atom significantly influences the reaction rate. The general order of reactivity for α-halo esters is I > Br > Cl > F. This trend is attributed to the bond strength between the carbon and the halogen (C-X bond) and the leaving group ability of the halide ion. The weaker C-I and C-Br bonds are more easily broken, leading to faster reaction rates compared to the stronger C-Cl bond.

Table 1: Qualitative Comparison of Ethyl α-Halohexanoates in Nucleophilic Substitution

FeatureEthyl 2-IodohexanoateEthyl 2-BromohexanoateThis compoundEthyl 2-Fluorohexanoate
Reactivity HighestHighModerateLow
Cost HighestHighModerateLow
Stability LowestLowModerateHigh
Leaving Group Ability ExcellentGoodModeratePoor
B. Synthesis of α-Azido Esters

The introduction of an azide group at the α-position is a valuable transformation, as azides can be readily reduced to primary amines or participate in cycloaddition reactions.

Experimental Protocol: Synthesis of Ethyl 2-Azidohexanoate (General Procedure)

A solution of this compound (1.0 eq) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is treated with sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-azidohexanoate, which can be further purified by column chromatography. A similar procedure for the azidation of a 4-chloro-pyranoquinolinone derivative resulted in a 90% yield.

C. Synthesis of α-Hydroxy Esters

Hydrolysis of this compound to ethyl 2-hydroxyhexanoate can be achieved through a nucleophilic substitution reaction with a hydroxide source.

Experimental Protocol: Synthesis of Ethyl 2-Hydroxyhexanoate (General Procedure)

This compound is heated with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a co-solvent system, like ethanol/water, to ensure miscibility. After the reaction is complete, the mixture is acidified, and the product, ethyl 2-hydroxyhexanoate, is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.

II. Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for the formation of new carbon-carbon bonds through reactions like the Darzens and Reformatsky reactions.

A. Darzens Condensation

The Darzens condensation involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).

While specific examples utilizing this compound are not prevalent in the surveyed literature, the general mechanism is well-established. The choice of halogen can influence the stereoselectivity of the reaction, with α-bromoacetates often showing higher cis-selectivity compared to α-chloroacetates.[2]

Experimental Protocol: Darzens Condensation (General Procedure)

To a stirred solution of a ketone or aldehyde and this compound in an aprotic solvent (e.g., benzene, THF), a strong base such as sodium ethoxide or potassium tert-butoxide is added portion-wise at a low temperature. The reaction is stirred for several hours and then quenched with a proton source. The resulting glycidic ester is then worked up and purified.

B. Reformatsky Reaction

The Reformatsky reaction employs an organozinc reagent formed from an α-halo ester and zinc metal to react with a carbonyl compound, producing a β-hydroxy ester.[2] α-Bromo and α-iodo esters are more commonly used in this reaction due to their higher reactivity with zinc.

Experimental Protocol: Reformatsky Reaction with a Bromo-Analog for Comparison

The following protocol for the reaction of ethyl 2-bromoacetate with benzaldehyde can be adapted for this compound, likely requiring more forcing conditions (e.g., activation of zinc, higher temperatures).

A mixture of zinc dust and a crystal of iodine in an anhydrous solvent (e.g., THF, benzene) is heated to activate the zinc. A solution of benzaldehyde and ethyl 2-bromoacetate is then added dropwise. The reaction is refluxed until the zinc is consumed. After cooling, the reaction is quenched with dilute acid, and the product, ethyl 3-hydroxy-3-phenylpropanoate, is extracted, purified, and analyzed.

III. Application in the Synthesis of Bioactive Molecules

The functional group handles present in this compound make it a potential starting material for the synthesis of various bioactive compounds, including anticonvulsants.

A. Precursors for Anticonvulsant Drugs

While direct synthesis of marketed anticonvulsant drugs from this compound is not widely reported, its derivatives, such as α-amino and α-hydroxy acids, are common pharmacophores in this class of drugs. For instance, the core structure of several anticonvulsant agents features a substituted acetamide moiety, which could potentially be derived from the corresponding α-aminohexanoate.

IV. Workflow and Pathway Visualizations

To better illustrate the synthetic pathways and logical relationships discussed, the following diagrams have been generated.

G General Nucleophilic Substitution Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product This compound This compound Polar Aprotic Solvent Polar Aprotic Solvent Nucleophile (e.g., N3-, OH-, F-) Nucleophile (e.g., N3-, OH-, F-) Controlled Temperature Controlled Temperature Polar Aprotic Solvent->Controlled Temperature Stirring Stirring Controlled Temperature->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Extraction->Purification (Chromatography/Distillation) α-Substituted Hexanoate α-Substituted Hexanoate Purification (Chromatography/Distillation)->α-Substituted Hexanoate

Caption: General workflow for nucleophilic substitution reactions.

G Darzens Condensation Pathway This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Ketone/Aldehyde Ketone/Aldehyde Nucleophilic Attack Nucleophilic Attack Ketone/Aldehyde->Nucleophilic Attack Base Base Base->Enolate Formation Enolate Formation->Nucleophilic Attack Intramolecular SN2 Intramolecular SN2 Nucleophilic Attack->Intramolecular SN2 α,β-Epoxy Ester α,β-Epoxy Ester Intramolecular SN2->α,β-Epoxy Ester

Caption: Mechanistic steps of the Darzens condensation.

G Comparative Reactivity of α-Halo Esters Reactivity Reactivity Ethyl 2-Iodohexanoate Ethyl 2-Iodohexanoate Ethyl 2-Bromohexanoate Ethyl 2-Bromohexanoate Ethyl 2-Iodohexanoate->Ethyl 2-Bromohexanoate This compound This compound Ethyl 2-Bromohexanoate->this compound Ethyl 2-Fluorohexanoate Ethyl 2-Fluorohexanoate This compound->Ethyl 2-Fluorohexanoate

Caption: Reactivity trend of ethyl α-halohexanoates.

V. Conclusion

This compound is a moderately reactive and cost-effective building block in organic synthesis. While it may be less reactive than its bromo and iodo counterparts in nucleophilic substitution and organometallic reactions, its stability and lower cost can be advantageous in certain applications. The choice between this compound and other α-halo esters will ultimately depend on the specific requirements of the synthesis, including desired reactivity, cost considerations, and the nature of the other reactants and reaction conditions. Further research into the specific reaction kinetics and optimization of protocols for this compound would be beneficial to fully exploit its synthetic potential.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-chlorohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 2-chlorohexanoate, a halogenated ester, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.

Immediate Safety and Disposal Plan

It is important to note that a specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, the following guidance is based on best practices for the disposal of halogenated organic compounds and information from the SDS of chemically similar substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Core Principles of Disposal

The primary principle for disposing of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Halogenated organic compounds are subject to strict environmental regulations due to their potential for persistence and toxicity in the environment.

Operational Steps for Disposal
  • Segregation: Immediately upon generation, segregate waste containing this compound from all other waste streams. Specifically, it must be kept separate from non-halogenated organic waste.[1][2] This is crucial because disposal methods for halogenated and non-halogenated wastes differ, and mixing them can complicate and increase the cost of disposal.

  • Containerization:

    • Use a designated and compatible waste container, clearly labeled as "Hazardous Waste: Halogenated Organic Liquid."[1][3]

    • The container must be in good condition, leak-proof, and have a secure screw-top cap.

    • If the original container is used for waste collection, ensure the label is not defaced and clearly indicates that it now contains waste.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume of the waste

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), contact your EHS department to arrange for pickup and disposal.

    • Do not attempt to treat or neutralize the waste unless it is a specifically approved and documented laboratory procedure.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters and limitations relevant to the disposal of halogenated organic waste. These are general guidelines and may vary based on local regulations and institutional policies.

ParameterGuidelineSource
pH Range for Aqueous Waste (if applicable) N/A (Do not dispose of this compound in aqueous waste)General EHS Guidelines
Maximum Container Size in Lab Typically 5 gallons (20 Liters)[1]
Maximum Accumulation Time in SAA Consult Institutional EHS Policy[3]
Segregation Requirement Separate from non-halogenated waste[1][2]

Experimental Protocol: Handling a Small Spill

In the event of a small spill of this compound, the following procedure should be followed:

  • Alert Personnel: Immediately alert others in the laboratory of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including:

    • Chemical splash goggles

    • Gloves (nitrile or other resistant material)

    • Lab coat

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate from non-halogenated waste is_halogenated->segregate Yes containerize Collect in a labeled, sealed, and compatible container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's EHS professionals for guidance.

References

Personal protective equipment for handling Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl 2-chlorohexanoate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 85153-52-2) is not publicly available. The following guidance is based on safety data for structurally similar chlorinated esters. Researchers should handle this chemical with caution and adhere to the most stringent safety protocols applicable to this class of compounds.

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The operational and disposal plans are designed to provide clear, procedural guidance for researchers, scientists, and drug development professionals.

Quantitative Data

Specific quantitative data for this compound is not available. The table below presents data from a closely related and representative compound, Ethyl 2-chloroacetoacetate, to provide an indication of the physical properties that can be expected.

PropertyValue (for Ethyl 2-chloroacetoacetate)
Flash Point 87 °C (188.6 °F)[1]
Autoignition Temperature 220 °C (428 °F)[1]
Molecular Formula C8H15ClO2
CAS Number 85153-52-2

Operational Plan: Handling this compound

Objective: To ensure the safe handling of this compound by minimizing exposure and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[1]

Chemical Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep the container tightly closed.[4][5] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge.[1][4] Use only non-sparking tools.[3][4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]

Spill Response
  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent unauthorized entry.

    • Contact your institution's emergency response team.

    • Provide details of the spilled chemical.

Disposal Plan: this compound

Objective: To ensure the safe and environmentally responsible disposal of this compound and associated contaminated materials.

Waste Segregation and Collection
  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste. Place these items in a separate, clearly labeled, and sealed container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Final Disposal
  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][4] Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[6]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in general trash.[7]

Experimental Workflow and Safety Logic

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep Review SDS & SOP ppe Don Appropriate PPE prep->ppe setup Prepare Fume Hood & Equipment ppe->setup handle Handle this compound setup->handle storage Store in Cool, Dry, Ventilated Area handle->storage waste_chem Collect Chemical Waste handle->waste_chem waste_solid Collect Contaminated Solids handle->waste_solid spill Spill Occurs handle->spill waste_label Label Waste Containers waste_chem->waste_label waste_solid->waste_label waste_dispose Professional Disposal waste_label->waste_dispose minor_spill Minor Spill Protocol spill->minor_spill  Small & Contained major_spill Major Spill Protocol (Evacuate) spill->major_spill  Large or Uncontained

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.